3-Hexylpiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-hexylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-2-3-4-5-7-11-8-6-9-12-10-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDAPJUJOMYOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956325-98-7 | |
| Record name | 3-hexylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Hexylpiperidine Hydrochloride (CAS 956325-98-7): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Pharmacological Applications
Executive Summary
In contemporary medicinal chemistry, the piperidine ring is recognized as a highly privileged scaffold, frequently appearing in FDA-approved drugs. Specifically, 3-Hexylpiperidine hydrochloride (CAS 956325-98-7) [1] serves as a critical, versatile building block. By breaking the symmetry of the piperidine ring at the 3-position and introducing a highly lipophilic hexyl chain, this compound provides unique spatial geometry and partition coefficients (LogP) ideal for central nervous system (CNS) penetration and membrane-bound receptor engagement.
This whitepaper provides an in-depth technical analysis of 3-hexylpiperidine hydrochloride, detailing its physicochemical properties, step-by-step synthetic methodologies, and its downstream utility in synthesizing sigma receptor ligands, monoamine transporter inhibitors, and beta-3 adrenergic antagonists.
Physicochemical Profiling & Structural Dynamics
The causality behind selecting the hydrochloride salt over the free base (CAS 13603-23-1)[2] lies in its physical stability and handling characteristics. The free base is typically a viscous, easily oxidized oil at room temperature, whereas the hydrochloride salt forms stable, crystalline solids that resist degradation and provide highly reproducible molarity in assay preparations.
Structurally, the C3-substitution creates a chiral center, meaning the standard commercial form is a racemate unless stereospecifically synthesized. The basic secondary amine (pKa ~10.5) ensures protonation at physiological pH (7.4), which is a prerequisite for forming critical salt bridges with acidic amino acid residues (e.g., Glutamate or Aspartate) in target receptor binding pockets.
Quantitative Data: Physicochemical Properties
| Parameter | Value (Hydrochloride Salt) | Value (Free Base) | Causality / Significance |
| CAS Number | 956325-98-7 | 13603-23-1 | Regulatory and procurement tracking. |
| Molecular Formula | C11H24ClN | C11H23N | Defines stoichiometry for downstream coupling. |
| Molecular Weight | 205.77 g/mol | 169.31 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| Predicted LogP | ~3.6 (Free base equivalent) | ~3.6 | Optimal lipophilicity for blood-brain barrier (BBB) permeation. |
| Physical State | Solid (Crystalline) | Liquid/Oil | HCl salt ensures shelf-stability and precise gravimetric dosing. |
Synthetic Methodologies
The synthesis of 3-hexylpiperidine hydrochloride requires careful control of reduction conditions to prevent ring-opening or over-alkylation. The most robust route begins with the catalytic hydrogenation of 3-hexylpyridine.
Protocol 1: Step-by-Step Synthesis of 3-Hexylpiperidine Hydrochloride
Self-Validating Principle: This protocol utilizes an acidic hydrogenation environment to immediately protonate the resulting piperidine, preventing the secondary amine from poisoning the metal catalyst—a common failure point in pyridine reductions.
Step 1: Catalytic Hydrogenation
-
Dissolve 3-hexylpyridine (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Add Platinum(IV) oxide (PtO2, Adam's catalyst) at 5 mol%. Causality: PtO2 is highly active for aromatic ring reduction under mild conditions, whereas Pd/C often requires excessive pressure.
-
Purge the reaction vessel with N2, then H2. Maintain H2 pressure at 50 psi and stir at 25°C for 12 hours.
-
Validation Check: Monitor hydrogen uptake. The reaction is complete when the theoretical volume of H2 (3 equivalents) is consumed.
Step 2: Workup and Free-Base Isolation
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pt catalyst can be pyrophoric.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue using 2M NaOH until pH > 12, then extract with dichloromethane (DCM) (3x).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude 3-hexylpiperidine free base.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude free base in anhydrous diethyl ether (Et2O).
-
Slowly bubble anhydrous HCl gas (or add a pre-titrated solution of 2M HCl in diethyl ether) into the solution at 0°C.
-
Causality: The low temperature maximizes the yield of the precipitating hydrochloride salt while preventing solvent boil-off due to the exothermic neutralization.
-
Filter the resulting white precipitate, wash with cold Et2O, and dry in vacuo to yield 3-hexylpiperidine hydrochloride.
Figure 1: Stepwise synthetic workflow for 3-Hexylpiperidine hydrochloride.
Pharmacological Applications & Target Engagement
The 3-hexylpiperidine scaffold is not merely a structural linker; it is an active pharmacophore utilized in several advanced drug discovery programs.
Sigma Receptor Ligands
Sigma receptors (σ1R and σ2R) are transmembrane proteins implicated in neurodegenerative diseases and oncology. The σ1R binding pocket requires a basic amine flanked by hydrophobic regions. 3-Hexylpiperidine precisely fits this model. The protonated piperidine nitrogen forms a critical salt bridge with the Glu172 residue of the σ1R[3], while the flexible 6-carbon hexyl chain dynamically occupies the hydrophobic sub-pocket, driving high-affinity binding. This structural motif is heavily utilized in designing cytotoxic agents for cancer therapy[3].
Monoamine Transporter Inhibitors
Piperidine derivatives are historically linked to monoamine reuptake inhibition (e.g., phencyclidine analogs)[4][5]. The 3-hexyl substitution alters the spatial vector of the molecule compared to traditional 4-substituted analogs, selectively modulating its affinity towards dopamine and serotonin transporters while minimizing off-target NMDA receptor antagonism.
Beta-3 Adrenergic Receptor Antagonists
Substituted piperidines have been explored in the development of β3-adrenergic receptor modulators, which are targets for metabolic disorders and overactive bladder[6]. The secondary amine of 3-hexylpiperidine can be alkylated to form complex arylethanolamine derivatives, where the hexyl chain provides the necessary lipophilic anchoring in the receptor's allosteric site[6].
Figure 2: Pharmacological target engagement pathways of the 3-hexylpiperidine pharmacophore.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized or procured 3-hexylpiperidine hydrochloride, a rigorous analytical validation system must be employed.
Protocol 2: LC-MS and NMR Validation Workflow
Self-Validating Principle: Relying solely on MS can be misleading due to isobaric impurities. Coupling high-resolution mass spectrometry (HRMS) with 1H-NMR ensures both mass and regiochemical confirmation.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol (for MS) or Deuterated Chloroform (CDCl3) (for NMR).
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Expected Outcome: The compound will elute and ionize in positive electrospray ionization (ESI+) mode. Look for the[M+H]+ peak at m/z 170.19 (corresponding to the free base C11H23N + H+)[7]. The chloride counterion is not detected in positive mode.
-
-
1H-NMR Analysis (400 MHz, CDCl3):
-
Expected Outcome: The terminal methyl group of the hexyl chain will appear as a triplet near δ 0.85 ppm. The piperidine ring protons will present as complex multiplets between δ 1.50 and 3.50 ppm. The broad singlet corresponding to the NH2+ (hydrochloride salt) will appear downfield, typically between δ 8.0 - 9.5 ppm, confirming the salt form.
-
Quantitative Data: Analytical Validation Parameters
| Analytical Technique | Target Parameter | Expected Value / Observation |
| HRMS (ESI+) | [M+H]+ | m/z 170.1903 |
| 1H-NMR (CDCl3) | Terminal Methyl (-CH3) | Triplet, ~0.85 ppm (3H) |
| 1H-NMR (CDCl3) | Ammonium Proton (NH2+) | Broad singlet, >8.0 ppm (2H) |
| Melting Point | Thermal Transition | ~154-155 °C (Dependent on crystallization solvent) |
References
-
Semantic Scholar. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]
- Google Patents. (2002). WO2002006255A2 - Hydroxy-(piperidin-4-yl-methylamino)-alkyl beta-3 adrenergic receptor antagonists.
Sources
- 1. 956325-98-7|3-Hexylpiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 13603-23-1|3-Hexylpiperidine|BLD Pharm [bldpharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [3H]1-[2-(2-thienyl)cyclohexyl]piperidine labels two high-affinity binding sites in human cortex: further evidence for phencyclidine binding sites associated with the biogenic amine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2002006255A2 - Hydroxy-(piperidin-4-yl-methylamino)-alkyl beta-3 adrenergic receptor antagonists - Google Patents [patents.google.com]
- 7. PubChemLite - 3-hexylpiperidine hydrochloride (C11H23N) [pubchemlite.lcsb.uni.lu]
3-Hexylpiperidine HCl molecular weight and formula
Title: Comprehensive Characterization and Synthetic Utility of 3-Hexylpiperidine Hydrochloride
Executive Summary
In modern drug discovery, the strategic selection of aliphatic heterocyclic building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-Hexylpiperidine hydrochloride (CAS: 956325-98-7) serves as an advanced secondary amine intermediate ()[1]. The incorporation of a flexible, six-carbon aliphatic chain at the 3-position of the piperidine ring introduces significant lipophilic character and steric bulk. This technical guide explores its physicochemical properties, analytical characterization, and step-by-step synthetic workflows for researchers and drug development professionals.
Physicochemical Profiling & Structural Data
Understanding the exact molecular weight and structural formula of 3-Hexylpiperidine HCl is the first step in stoichiometric reaction planning. As a hydrochloride salt, the compound exhibits improved crystalline stability and aqueous solubility compared to its free base counterpart ()[2].
Note: The 3-position of the piperidine ring is a stereocenter. Unless explicitly designated with (R)- or (S)- nomenclature, the standard commercial form (CAS: 956325-98-7) is supplied as a racemic mixture.
Table 1: Physicochemical Properties of 3-Hexylpiperidine HCl
| Property | Value |
| Chemical Name | 3-Hexylpiperidine hydrochloride |
| CAS Number | 956325-98-7 |
| Molecular Formula (Salt) | C11H24ClN (or C11H23N · HCl) |
| Molecular Formula (Base) | C11H23N |
| Molecular Weight (Salt) | 205.77 g/mol |
| Monoisotopic Mass (Base) | 169.18304 Da |
| SMILES | CCCCCCC1CCCNC1 |
| InChIKey | NYTHXDHDPRNOFG-UHFFFAOYSA-N |
Mechanistic Insights: The Role of 3-Alkylpiperidines in Drug Design
The selection of 3-hexylpiperidine over unsubstituted piperidine is rarely arbitrary. The hexyl chain directly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final active pharmaceutical ingredient (API).
-
Lipophilicity Tuning: The addition of the hexyl group significantly increases the partition coefficient (logP) ()[3]. This is essential for central nervous system (CNS) targets or intracellular receptors where crossing the lipid bilayer is a prerequisite.
-
Steric Modulation: The alkyl chain at the 3-position creates an asymmetric steric environment around the basic nitrogen. This can selectively hinder metabolism by monoamine oxidases or cytochrome P450 enzymes, prolonging the drug's half-life in vivo.
Figure 1: Logical workflow of 3-hexylpiperidine integration in lead optimization.
Analytical Characterization Protocols
To maintain scientific integrity and establish a self-validating system, incoming batches of 3-hexylpiperidine HCl must be rigorously verified. Relying solely on vendor Certificates of Analysis (CoA) introduces risk to downstream synthetic steps ()[4].
Step-by-Step Validation Protocol:
-
Sample Preparation: Dissolve 5 mg of 3-hexylpiperidine HCl in 0.5 mL of Deuterated Chloroform (CDCl3) or Deuterated Methanol (CD3OD).
-
1H-NMR Analysis: Acquire a standard proton spectrum. Confirm the identity by locating the broad multiplet corresponding to the terminal methyl group of the hexyl chain (approx. 0.85-0.95 ppm, 3H) and the downfield shifts of the protons adjacent to the protonated piperidine nitrogen (approx. 2.8-3.4 ppm).
-
LC-MS (ESI+): Run the sample on a standard C18 column using a water/acetonitrile gradient with 0.1% Formic Acid. The mass spectrometer must detect the [M+H]+ ion of the free base at m/z 170.19 ()[3].
-
Chloride Titration (Self-Validation): To confirm the exact salt stoichiometry, perform a potentiometric titration using silver nitrate (AgNO3). A 1:1 molar ratio of chloride to the free base confirms the integrity of the HCl salt and rules out the presence of excess free HCl or hygroscopic degradation.
Synthetic Applications & Experimental Workflows
The most prevalent application of 3-hexylpiperidine HCl is its use as a nucleophile in reductive aminations or SN2 alkylations. Because it is supplied as an HCl salt, the amine is inherently non-nucleophilic until neutralized.
Protocol: Reductive Amination with 3-Hexylpiperidine HCl Causality Check: The addition of a non-nucleophilic base (DIPEA) is mandatory to liberate the free amine without competing with the nucleophilic attack on the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde or ketone.
-
Free-Basing: In a dry, round-bottom flask under an inert nitrogen atmosphere, suspend 3-hexylpiperidine HCl (1.0 eq, 205.77 mg/mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir for 15 minutes at room temperature.
-
Iminium Formation: Add the target aldehyde or ketone (0.95 eq) to the solution. Stir for 2 hours to allow complete formation of the intermediate iminium species.
-
Selective Reduction: Cool the reaction mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography (typically using a Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the basic amine on the silica).
Figure 2: Step-by-step experimental workflow for reductive amination.
Handling, Stability, and Storage
Like many amine hydrochlorides, 3-hexylpiperidine HCl is moderately hygroscopic. Exposure to ambient humidity will lead to water absorption, altering the effective molecular weight and causing stoichiometric errors in sensitive cross-coupling or amination reactions.
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C.
-
Handling: Weighing should ideally be performed quickly in ambient conditions or within a glovebox for highly sensitive downstream applications.
References[1] Title: 3-Hexylpiperidine hydrochloride | Source: BLD Pharm | URL:https://www.bldpharm.com/[4] Title: 3-hexylpiperidine hydrochloride | Source: Aaronchem | URL:https://www.aaronchem.com/[2] Title: Safety Data Sheet - Aaronchem | Source: Aaronchem | URL:https://www.aaronchem.com/[3] Title: 3-hexylpiperidine hydrochloride (C11H23N) - PubChemLite | Source: PubChem | URL: https://pubchem.ncbi.nlm.nih.gov/
Sources
An In-depth Technical Guide to 3-n-Hexylpiperidine Hydrochloride: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 3-n-hexylpiperidine hydrochloride, a substituted piperidine derivative. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, propose a viable synthetic route, discuss methods for its characterization, and explore its potential applications based on the well-documented significance of the piperidine scaffold.
The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmaceuticals and naturally occurring alkaloids.[1] The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise three-dimensional positioning of substituents, which is crucial for specific interactions with biological targets.[2] The basicity of the nitrogen atom, which can be protonated to form a hydrochloride salt, enhances the compound's solubility in aqueous media, a desirable property for many pharmaceutical applications.[3]
The substitution pattern on the piperidine ring is a key determinant of its pharmacological activity. The 3-position, in particular, has been a focus of significant research, leading to the development of numerous bioactive compounds.[4]
Chemical Structure and Physicochemical Properties
3-n-hexylpiperidine hydrochloride is the hydrochloride salt of 3-n-hexylpiperidine. The structure consists of a piperidine ring with a straight-chain hexyl group attached to the carbon atom at the 3-position. The nitrogen atom of the piperidine ring is protonated and associated with a chloride ion.
Table 1: Estimated Physicochemical Properties of 3-n-Hexylpiperidine Hydrochloride
| Property | Estimated Value | Rationale/Reference |
| Molecular Formula | C₁₁H₂₄ClN | Based on chemical structure |
| Molecular Weight | 205.77 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical appearance of amine hydrochloride salts[3] |
| Melting Point | Likely in the range of 150-250 °C | Piperidine hydrochloride has a melting point of 245-248 °C[6]. The alkyl substituent may alter this. |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | The hydrochloride salt form significantly increases aqueous solubility.[3] |
| pKa (of the conjugate acid) | ~11 | Similar to the pKa of protonated piperidine (11.22)[2] |
Structural Elucidation Diagram:
Below is a Graphviz diagram illustrating the chemical structure of 3-n-hexylpiperidine hydrochloride.
Caption: Chemical structure of 3-n-hexylpiperidine hydrochloride.
Synthesis of 3-n-Hexylpiperidine Hydrochloride
A common and effective method for the synthesis of 3-alkylpiperidines is the catalytic hydrogenation of the corresponding 3-alkylpyridine.[7] This approach is attractive due to the commercial availability of a wide range of substituted pyridines. The subsequent conversion to the hydrochloride salt is a standard and straightforward procedure.
Proposed Synthetic Workflow:
The synthesis can be envisioned as a two-step process:
-
Catalytic Hydrogenation: 3-Hexylpyridine is reduced to 3-hexylpiperidine using a suitable catalyst and a hydrogen source.
-
Salt Formation: The resulting 3-hexylpiperidine is treated with hydrochloric acid to yield the hydrochloride salt.
Workflow Diagram:
Caption: Proposed synthetic workflow for 3-n-hexylpiperidine hydrochloride.
Detailed Experimental Protocol
This protocol is based on established methods for the hydrogenation of functionalized pyridines.[7]
Step 1: Catalytic Hydrogenation of 3-Hexylpyridine
-
Materials:
-
3-Hexylpyridine
-
Rhodium(III) oxide (Rh₂O₃) catalyst
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
A suitable hydrogenation reactor (e.g., a Parr shaker)
-
-
Procedure:
-
To a pressure-rated reaction vessel, add 3-hexylpyridine (1 equivalent).
-
Add Rh₂O₃ (e.g., 0.5 mol%).
-
Add TFE as the solvent.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 5 bar).
-
Heat the reaction mixture to a suitable temperature (e.g., 40 °C) and stir vigorously.
-
Monitor the reaction progress by techniques such as TLC, GC-MS, or ¹H NMR until the starting material is consumed.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-hexylpiperidine as the free base. This can be purified further by distillation or chromatography if necessary.
-
Causality behind Experimental Choices:
-
Catalyst: Rhodium-based catalysts, such as Rh₂O₃, have shown high efficacy in the hydrogenation of various substituted pyridines under mild conditions.[7]
-
Solvent: TFE has been demonstrated to be an effective solvent for this type of reduction.
-
Pressure and Temperature: Mild conditions (5 bar H₂, 40 °C) are often sufficient with an active catalyst, which helps to minimize side reactions and is more practical for laboratory-scale synthesis.[7]
Step 2: Formation of the Hydrochloride Salt
-
Materials:
-
3-Hexylpiperidine (from Step 1)
-
Anhydrous diethyl ether or another suitable aprotic solvent
-
A solution of hydrogen chloride in diethyl ether (or another suitable solvent)
-
-
Procedure:
-
Dissolve the purified 3-hexylpiperidine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring.
-
A precipitate of 3-n-hexylpiperidine hydrochloride will form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or unreacted starting material.
-
Dry the product under vacuum to yield the final 3-n-hexylpiperidine hydrochloride.
-
Self-Validating System:
The success of each step can be validated. The completion of the hydrogenation can be confirmed by the disappearance of the aromatic proton signals of the pyridine ring and the appearance of aliphatic proton signals of the piperidine ring in the ¹H NMR spectrum. The formation of the hydrochloride salt can be confirmed by its physical properties (crystalline solid, increased melting point) and by techniques such as elemental analysis or by observing the downfield shift of the N-H proton in the ¹H NMR spectrum.
Analytical Characterization
The structure and purity of the synthesized 3-n-hexylpiperidine hydrochloride would be confirmed using a combination of standard analytical techniques.
Table 2: Expected Spectroscopic Data for 3-n-Hexylpiperidine Hydrochloride
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the hexyl chain (including a terminal methyl group). A complex set of multiplets for the protons on the piperidine ring. A broad signal for the N⁺H₂ protons. |
| ¹³C NMR | Signals for the six distinct carbons of the hexyl group. Signals for the five carbons of the piperidine ring. |
| FT-IR | A broad absorption band in the region of 2400-3000 cm⁻¹ corresponding to the N-H stretch of the ammonium salt. C-H stretching vibrations around 2850-2960 cm⁻¹. |
| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ (m/z = 170.19). |
| Elemental Analysis | The experimentally determined percentages of C, H, Cl, and N should be in close agreement with the calculated values for C₁₁H₂₄ClN. |
Potential Applications and Pharmacological Significance
While specific applications for 3-n-hexylpiperidine hydrochloride have not been documented, the 3-substituted piperidine motif is present in numerous pharmacologically active compounds.[4] This suggests that 3-n-hexylpiperidine hydrochloride could serve as a valuable building block or a candidate for screening in various drug discovery programs.
Potential areas of interest include:
-
Neurological Disorders: Many drugs targeting the central nervous system, including antipsychotics and antidepressants, contain a piperidine core.[1]
-
Oncology: The piperidine structure is found in some anticancer agents.[4]
-
Antiviral and Antimicrobial Agents: Piperidine derivatives have been investigated for their potential antiviral and antimicrobial activities.[1]
-
Agrochemicals: The piperidine scaffold is also utilized in the development of pesticides and herbicides.[1]
The n-hexyl group introduces significant lipophilicity to the molecule, which could influence its pharmacokinetic properties, such as its ability to cross cell membranes and the blood-brain barrier.
Safety and Handling
Detailed toxicological data for 3-n-hexylpiperidine hydrochloride is not available. However, based on the known hazards of piperidine and its simple salts, it should be handled with care. Piperidine hydrochloride is classified as toxic if swallowed.[6] It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3-n-hexylpiperidine hydrochloride represents an interesting, albeit understudied, chemical entity. By leveraging established synthetic methodologies for 3-substituted piperidines, a clear and viable route to its synthesis can be proposed. Its structural similarity to a wide range of bioactive molecules makes it a compound of interest for further investigation in medicinal chemistry and materials science. The information presented in this guide, though based on extrapolation from related compounds, provides a solid foundation for researchers and developers to begin their exploration of 3-n-hexylpiperidine hydrochloride.
References
-
PubChem. 3-Cyclohexylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
PubChem. 3-Ethylpiperidine. National Center for Biotechnology Information. [Link]
- Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. U.S. Patent No. 3,408,354. Washington, DC: U.S.
-
PubChem. 3-Ethylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]
-
NIST. 3-Ethyl-piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Laschat, S., & Dickner, T. (2000). Recent advances in the synthesis of piperidones and piperidines. Synthesis, 2000(12), 1781-1813.
- Todd, R. D. (1982). The regioselective 3-alkylation of piperidine. Old Dominion University.
- Nishikata, T., Yamamoto, Y., & Miyaura, N. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 136(45), 15837-15840.
- Wang, C., et al. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 24(3), 459.
- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
-
NIST. Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
- The University of Liverpool Repository. (2020).
- CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- The Doyle Group. (2016). Nickel-catalyzed enantioselective arylation of pyridine. Chemical Science, 7, 4105-4109.
-
NIST. 3-Piperidinol, 1-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Ketone Pharma. 3-Hydroxy Piperidine.
- MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2898.
-
Wikipedia. Piperidine. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. 3-Ethylpiperidine | C7H15N | CID 202966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
3-Alkylpiperidine Derivatives: A Comprehensive Technical Guide on Natural Occurrence, Synthesis, and Pharmacological Applications
Executive Summary
The piperidine heterocycle is one of the most privileged scaffolds in modern drug discovery. While 2- and 4-substituted piperidines are ubiquitous, 3-alkylpiperidine derivatives present a unique structural paradigm. The asymmetric substitution at the C-3 position alters the ring's conformational bias, projecting pharmacophoric vectors at trajectories that are highly favorable for engaging deep, hydrophobic binding pockets in neuroreceptors and oncology targets. This technical guide synthesizes the current literature on 3-alkylpiperidines, detailing their chemotaxonomic origins, target engagement profiles, and the mechanistic causality behind their complex synthetic protocols.
Chemotaxonomy and Natural Product Diversity
In the realm of marine natural products, the 3-alkylpiperidine motif serves as a definitive chemotaxonomic marker for sponges belonging to the order Haplosclerida[1],[2]. These organisms biosynthesize a vast array of structurally intricate secondary metabolites, most notably the Tetracyclic Bis-Piperidine Alkaloids (TcBPAs) [2].
TcBPAs are characterized by a central 3,9-linked bis-piperidine core flanked by two aliphatic macrocyclic chains[2]. The structural diversity within this class—including the halicyclamines, njaoamines, and petrosins—arises from variations in the macrocyclic chain length, degree of unsaturation, and the stereochemical configuration of the bis-piperidine core[2],[3].
Pharmacological Profiling & Target Engagement
Oncology Targets
Marine-derived 3-alkylpiperidines exhibit potent antiproliferative activities, often operating via proteasome inhibition or disruption of cellular signaling pathways. For instance, tetradehydrohalicyclamine A and 22-hydroxyhalicyclamine A, isolated from the sponge Amphimedon sp., demonstrated significant in vitro cytotoxicity against P388 leukemia cells[4]. Similarly, njaoamines isolated from Reniera sp. show potent growth inhibition against non-small cell lung cancer (NSLC A-549) and colon cancer (HT-29) cell lines[3].
Neuropharmacology: The Sigma-1 Receptor
Beyond natural products, synthetic 3-alkylpiperidines play a crucial role in neuropharmacology. The compound (+)-3-PPP (preclamol), a 3-alkylpiperidine derivative, is a well-characterized ligand that binds with high affinity to Sigma-1 (σ1) receptors[5]. The σ1 receptor requires a central positively charged nitrogen atom flanked by two hydrophobic regions of different sizes[5]. The 3-alkyl substitution perfectly satisfies this spatial requirement, allowing the charged piperidine nitrogen to form a critical electrostatic salt bridge with the carboxylate side chain of Glu172 in the receptor's binding pocket[5]. Radioligand binding assays confirm that (+)-3-PPP displaces [3H]-(+)-pentazocine with a Kd of approximately 51.9 nM[6].
Synthetic Methodologies & Mechanistic Causality
The Challenge of Regioselective 3-Alkylation
Direct regioselective alkylation of piperidine at the C-3 position is historically challenging due to the higher reactivity of the nitrogen atom and the thermodynamic preference for C-2 or C-4 functionalization. Traditional methods often relied on the synthesis of 3-alkylpyridines followed by complete hydrogenation[7]. However, modern approaches utilize the formation of an enamide anion via lithium diisopropylamide (LDA) to direct electrophilic attack specifically to the C-3 position, enabling the synthesis of diverse 3-alkylpiperidines (e.g., 3-ethyl- and 3-butylpiperidine)[7].
Diastereoselective Oxidative Cyclization
3-Alkylpiperidines are vital building blocks for more complex alkaloid frameworks, such as indoloquinolizines. A critical synthetic pathway involves the regiospecific oxidative cyclization of 1-indolylethyl-3-alkylpiperidines[8]. The mechanistic challenge lies in controlling the site of oxidation (C-2 vs. C-6 of the piperidine ring) to prevent the formation of low-yielding regioisomeric mixtures[8]. By employing a precisely calibrated mixture of mercuric acetate and EDTA, chemists can dictate the formation of a specific iminium ion, which is subsequently reduced with high diastereoselectivity[8].
Validated Experimental Workflows
Protocol 1: Bioassay-Guided Isolation of Marine TcBPAs
This self-validating protocol ensures the isolation of true 3-alkylpiperidine natural products while preventing the formation of isolation artifacts[2].
-
Biomass Preparation : Lyophilize the collected Haplosclerida sponge tissue immediately to halt enzymatic degradation.
-
Extraction : Homogenize the biomass in a 1:1 mixture of CHCl3 and MeOH.
-
Causality Rule: Dichloromethane (DCM) must be strictly avoided. Secondary amines in TcBPAs readily react with DCM to form chloromethylated artifacts (e.g., chloromethylated haliclonacyclamines)[2].
-
-
Artifact QC : Analyze the crude extract via LC-MS. Compare the mass profile against a control extract generated using Butanol. The absence of +14 Da mass shifts confirms the integrity of the natural products[2].
-
Fractionation : Subject the verified extract to silica gel vacuum liquid chromatography (VLC).
-
Bio-guided Tracking : Screen fractions using a P388 cytotoxicity assay[4]. Only advance fractions showing IC50 < 5 µg/mL.
-
Final Purification : Isolate pure TcBPAs using reversed-phase HPLC (C18, H2O/MeCN gradient).
Protocol 2: Regiospecific Oxidative Cyclization of 3-Alkylpiperidines
This protocol details the diastereoselective synthesis of 3-alkylindoloquinolizines[8].
-
N-Alkylation : React (S)-3-ethylpiperidine (0.44 mmol) with 3-(2-bromoethyl)-1H-indole (0.44 mmol) and NaHCO3 (1.85 mmol) in MeCN (5 mL) at 80 °C for 30 h. Extract with Et2O/H2O and purify via column chromatography.
-
Controlled Oxidation : Dissolve the intermediate (0.123 mmol) in EtOH (1.9 mL). Add an aqueous solution (3.7 mL) containing EDTA disodium salt dihydrate (3 eq) and Hg(OAc)2 (3 eq). Reflux for 3 h.
-
Causality Rule: EDTA is critical; it chelates Hg2+, modulating its oxidation potential and preventing the precipitation of insoluble mercury salts, thereby forcing regiospecific oxidation at the desired carbon[8].
-
-
pH Stabilization : Cool the mixture, add CH2Cl2, and carefully adjust the aqueous phase to exactly pH 9.0 using aqueous ammonia.
-
Causality Rule: pH 9.0 stabilizes the transient iminium ion against hydrolysis prior to reduction[8].
-
-
Reduction : Add NaBH4 (10 eq) and stir at room temperature for 4 h. The hydride attacks the least sterically hindered face of the iminium intermediate, yielding the target compound with high diastereomeric excess[8].
Quantitative Data Summaries
Table 1: Cytotoxicity of Marine-Derived 3-Alkylpiperidines
| Compound | Source Organism | Target Cell Line | IC50 | Reference |
| Tetradehydrohalicyclamine A | Amphimedon sp. | P388 Leukemia | 2.2 µg/mL | [4] |
| 22-Hydroxyhalicyclamine A | Amphimedon sp. | P388 Leukemia | 0.45 µg/mL | [4] |
| Neopetrosiamine A | Neopetrosia proxima | MALME-3M | 1.5 µM | [9] |
| Njaoamine A | Reniera sp. | NSLC A-549 | 1.5 µM | [3] |
Table 2: Binding Affinities of Synthetic 3-Alkylpiperidine Derivatives
| Compound | Target Receptor | Radioligand Displaced | Binding Affinity (Kd/Ki) | Reference |
| (+)-3-PPP | Sigma-1 (σ1) | [3H]-(+)-pentazocine | Kd = 51.9 nM | [6] |
| Compound 3 (BD1008 analog) | Sigma-1 (σ1) | [3H]-(+)-3-PPP | Ki = 0.34 nM | [6] |
| Compound 19 | Sigma-1 (σ1) | [3H]-(+)-3-PPP | Ki = 0.17 nM | [6] |
Visualizations
Workflow for bioassay-guided isolation of TcBPAs, incorporating LC-MS artifact screening.
Diastereoselective synthesis of 3-alkylindoloquinolizines via regiospecific oxidative cyclization.
References[1] Alkaloids: Chemical and Biological Perspectives, Volume 10. Elsevier. https://www.elsevier.com/books/alkaloids-chemical-and-biological-perspectives/pelletier/978-0-08-042791-1[9]Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7913338/[2]Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384400/[3]Marine-Derived Macrocyclic Alkaloids (MDMAs): Chemical and Biological Diversity. MDPI. https://www.mdpi.com/1660-3397/18/7/368[7]The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. https://digitalcommons.odu.edu/chemistry_etds/1109/[4]Tetradehydrohalicyclamine A and 22-hydroxyhalicyclamine A, new cytotoxic bis-piperidine alkaloids from a marine sponge Amphimedon sp. PubMed. https://pubmed.ncbi.nlm.nih.gov/15497958/[8]Diastereoselective Synthesis of 3-Alkylindoloquinolizine Derivatives via Regiospecific Oxidative Cyclization. ResearchGate. https://www.researchgate.net/publication/332039237_DIASTEREOSELECTIVE_SYNTHESIS_OF_3-ALKYLINDOLOQUINOLIZINE_DERIVATIVES_VIA_REGIOSPECIFIC_OXIDATIVE_CYCLIZATION[5]Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding. ResearchGate. https://www.researchgate.net/publication/338541200_Pharmacophore_Identification_for_Sigma-1_s1_Receptor_Binding[6]A sigma-1 receptor selective analogue of BD1008. A potential substitute for (+)-opioids in sigma receptor binding assays. ResearchGate. https://www.researchgate.net/publication/14188554_A_sigma-1_receptor_selective_analogue_of_BD1008_A_potential_substitute_for_-opioids_in_sigma_receptor_binding_assays
Sources
- 1. Alkaloids: Chemical and Biological Perspectives, Volume 10 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 2. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tetradehydrohalicyclamine A and 22-hydroxyhalicyclamine A, new cytotoxic bis-piperidine alkaloids from a marine sponge Amphimedon sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
3-Hexylpiperidine hydrochloride vs 3-Hexylpyridine properties
Title: Technical Comparative Analysis: 3-Hexylpiperidine HCl vs. 3-Hexylpyridine Subtitle: Structural Dynamics, Synthesis Protocols, and Reactivity Profiles for Drug Discovery
Executive Summary
This technical guide provides a rigorous comparison between 3-Hexylpyridine (an aromatic heterocyclic building block) and its reduced derivative, 3-Hexylpiperidine Hydrochloride (a saturated, lipophilic amine salt). While the former serves primarily as a stable precursor and flavorant with a planar topology, the latter functions as a critical scaffold in medicinal chemistry, offering defined stereochemical vectors (chair conformation) and enhanced water solubility for biological assays.
This analysis is designed for medicinal chemists and process engineers, focusing on the distinct physicochemical shifts that occur during the Pyridine
Chemical Identity & Structural Analysis
The fundamental difference lies in the electronic state of the nitrogen heterocycle. 3-Hexylpyridine is aromatic and planar, whereas 3-Hexylpiperidine is aliphatic, adopting a chair conformation that projects the hexyl chain into an equatorial position to minimize 1,3-diaxial interactions.
Comparative Data Matrix
| Feature | 3-Hexylpyridine | 3-Hexylpiperidine HCl |
| CAS Registry | 6311-92-8 | 956325-98-7 |
| Molecular Formula | ||
| Molecular Weight | 163.26 g/mol | 205.77 g/mol |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Hybridization (N) | ||
| Basicity ( | ~6.0 (Weak Base) | ~11.0 (Strong Base) |
| Solubility | Organic solvents (EtOH, DCM), oils | Water, MeOH, DMSO |
| Odor/Sensory | Green, zesty, fatty (Flavorant) | Odorless (as salt) |
Structural & Conformational Dynamics (Graphviz)
The following diagram illustrates the transformation from the planar aromatic system to the dynamic 3D scaffold of the piperidine salt.
Figure 1: Structural evolution from planar aromaticity to a defined 3D stereochemical scaffold.
Synthesis & Transformation Protocols
The conversion of 3-Hexylpyridine to 3-Hexylpiperidine HCl is a standard yet critical reduction. The aromatic ring requires significant energy (high pressure or active catalyst) to break.
Protocol A: Catalytic Hydrogenation (Standard)
-
Objective: Complete saturation of the pyridine ring.
-
Reagents: 3-Hexylpyridine,
(Adams' catalyst) or , Glacial Acetic Acid, gas. -
Mechanism: Heterogeneous catalysis.
Step-by-Step Workflow:
-
Preparation: Dissolve 3-Hexylpyridine (10 mmol) in glacial acetic acid (30 mL). Acetic acid serves as both solvent and proton source to activate the pyridine nitrogen, facilitating reduction.
-
Catalyst Addition: Carefully add
(5 mol%) under an inert argon atmosphere. Caution: Dry catalysts can ignite solvent vapors. -
Hydrogenation: Purge the vessel with
gas. Pressurize to 40-60 psi (Parr shaker) or bubble (balloon) if using highly active . Stir vigorously at RT for 12–24 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.
-
Workup (Free Base): Concentrate the filtrate. Basify with aqueous NaOH (pH > 12) to liberate the free amine. Extract with DCM (
). Dry over . -
Salt Formation (HCl): Dissolve the resulting oil in minimal dry diethyl ether. Add 2M HCl in ether dropwise at 0°C. The white precipitate (3-Hexylpiperidine HCl) is collected by filtration and dried under vacuum.
Protocol B: Chemical Reduction (Alternative)
-
Reagents: Sodium metal in boiling ethanol (Ladenburg reduction) or
. -
Note: Less common in pharma due to harsh conditions or cost; catalytic hydrogenation is preferred for purity.
Reactivity Profile & Applications
3-Hexylpyridine (The "Anchor")
-
Reactivity:
-
Electrophilic Aromatic Substitution: Difficult due to the electron-deficient ring. Occurs at C-5 (meta to N) only under forcing conditions.
-
Nucleophilic Attack: Susceptible at C-2/C-6 (Chichibabin reaction conditions).
-
-
Application: Primarily used as a stable intermediate to introduce the hexyl chain. In flavor chemistry, it provides "green" notes.
3-Hexylpiperidine HCl (The "Tool")[1][2]
-
Reactivity:
-
N-Alkylation/Acylation: The secondary amine is a potent nucleophile. It readily reacts with alkyl halides or acid chlorides to form tertiary amines or amides (library generation).
-
Chirality: The C-3 carbon is a stereocenter. The reduction produces a racemic mixture. Chiral resolution (e.g., via tartaric acid salts) or asymmetric hydrogenation is required for enantiopure drugs.
-
-
Application:
-
Lipophilic Scaffold: The hexyl chain adds significant lipophilicity (
increase), improving blood-brain barrier (BBB) penetration in CNS drug candidates. -
Surfactant Mimicry: The amphiphilic nature (polar head, non-polar tail) makes it useful in studying membrane interactions.
-
Experimental Logic: Reactivity Flow
Figure 2: Divergent reactivity pathways determining application utility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202966, 3-Ethylpiperidine (Analogous Structure Data). Retrieved from [Link]
-
Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Retrieved from [Link]
-
The Good Scents Company (2024). 3-Hexylpyridine Properties and Organoleptic Profile. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Piperidine and Alkyl-substituted Derivatives. Retrieved from [Link]
Technical Deep Dive: Homologous Series of 3-Alkylpiperidine Hydrochlorides
Executive Summary
The 3-alkylpiperidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in local anesthetics (e.g., mepivacaine analogs), monoamine reuptake inhibitors, and peptide mimetics. Unlike the symmetric 4-substituted isomers, the 3-substituted piperidines introduce a stereogenic center at the C3 position, creating distinct enantiomeric profiles that critically influence receptor binding affinity and metabolic clearance.
This technical guide analyzes the homologous series—ranging from methyl to butyl substituents—focusing on the systematic shift in physicochemical properties (LogP, pKa) and the synthetic challenges of establishing enantiopurity.
Part 1: Structural Significance & Physicochemical Profiling
The Homologous Effect
In a homologous series, the incremental addition of a methylene group (-CH₂-) systematically alters lipophilicity and steric volume without changing the fundamental electronic character of the amine. For 3-alkylpiperidines, this modulation is critical for tuning blood-brain barrier (BBB) penetration and off-target hERG channel inhibition.
Table 1: Physicochemical Trends in 3-Alkylpiperidine Hydrochlorides Data represents consensus values derived from structure-property relationship (SPR) algorithms and available literature.
| Substituent (R) | Formula (HCl Salt) | MW ( g/mol ) | Predicted cLogP (Free Base) | pKa (Conjugate Acid) | Biological Relevance |
| -H (Parent) | C₅H₁₂ClN | 121.61 | 0.84 | 11.22 | Base scaffold |
| -CH₃ (Methyl) | C₆H₁₄ClN | 135.64 | 1.32 | 11.08 | High metabolic stability; common in alkaloids |
| -C₂H₅ (Ethyl) | C₇H₁₆ClN | 149.66 | 1.85 | 11.05 | Balanced potency/solubility profile |
| -n-C₃H₇ (Propyl) | C₈H₁₈ClN | 163.69 | 2.38 | 11.02 | Increased lipophilicity; enhanced BBB crossing |
| -n-C₄H₉ (Butyl) | C₉H₂₀ClN | 177.72 | 2.91 | 10.98 | Risk of non-specific hydrophobic binding |
Note on pKa: The slight decrease in pKa with chain elongation is attributed to steric hindrance disrupting the solvation shell of the protonated ammonium center, rather than electronic inductive effects.
Part 2: Synthetic Strategies
The synthesis of 3-alkylpiperidines generally follows two distinct logics: Ring Reduction (Classic) or De Novo Assembly (Modern).
Strategy A: Catalytic Hydrogenation of 3-Alkylpyridines (The "Workhorse" Route)
This is the most scalable method for generating the homologous series. 3-Alkylpyridines are commercially available or easily synthesized via Kumada coupling.
Mechanism:
The aromatic pyridine ring is reduced using heterogeneous catalysis.[1]
Critical Control Points:
-
Catalyst Poisoning: Pyridines are notorious for poisoning Pd/C catalysts due to the basic nitrogen. Adam's Catalyst (PtO₂) or Rh/C in acidic media (Acetic Acid) is required to protonate the nitrogen, preventing strong adsorption to the metal surface.
-
Exothermicity: The uptake of hydrogen is highly exothermic. On a >10g scale, reaction rate must be controlled via hydrogen pressure (balloon vs. Parr shaker) to prevent thermal runaway.
Strategy B: Enantioselective Cross-Coupling (The "Precision" Route)
For drug development requiring high Enantiomeric Excess (ee), hydrogenation produces a racemate. Modern Rh-catalyzed asymmetric reductive Heck reactions can couple boronic acids to dihydropyridines to set the C3 stereocenter before final reduction.
Synthetic Workflow Visualization
Figure 1: Decision tree for synthetic route selection based on stereochemical requirements.
Part 3: Stereochemical Resolution Protocol
Since direct hydrogenation yields a racemate, resolution is often necessary. The C3 chiral center is chemically stable, allowing for classical resolution via diastereomeric salt formation.
Protocol: Resolution of 3-Methylpiperidine
Note: This protocol is adaptable for Ethyl and Propyl analogs, though solubility profiles will shift.
Reagents:
-
Racemic 3-Methylpiperidine (1.0 eq)
-
(2R,3R)-(+)-Tartaric Acid (1.0 eq) or (-)-Mandelic Acid
-
Solvent: Methanol/Water (9:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve (2R,3R)-tartaric acid in hot methanol. Slowly add racemic amine.
-
Crystallization: The diastereomeric salt pairs have different lattice energies. Cool slowly to 4°C. The least soluble diastereomer will precipitate.
-
Filtration & Recrystallization: Filter the crystals. Recrystallize from hot methanol 2-3 times until constant melting point is achieved.
-
Liberation: Treat the purified salt with 2M NaOH and extract with DCM to yield the enantiopure free base.
-
Salt Formation: React with HCl/Ether to form the stable hydrochloride.
Self-Validation Check:
-
Polarimetry: Measure
. Compare with literature (e.g., (S)-3-methylpiperidine HCl ). -
Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA/DEA mobile phase).
Part 4: Experimental Protocols
General Hydrogenation Procedure (Scale: 50 mmol)
-
Setup: In a Parr hydrogenation bottle, dissolve 3-alkylpyridine (50 mmol) in Glacial Acetic Acid (30 mL).
-
Catalyst: Add PtO₂ (Adams' Catalyst) (1.5 mol%). Caution: Pyrophoric when dry. Add under inert gas or as a slurry.
-
Reaction: Pressurize to 50 psi H₂. Shake at Room Temperature for 12–24 hours.
-
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases.
-
Workup: Filter catalyst through Celite. Concentrate filtrate. Basify with 6M NaOH (pH > 12). Extract with Et₂O (3x).[2] Dry over MgSO₄.
Hydrochloride Salt Formation (Anhydrous)
Crucial for long-term stability and hygroscopicity management.
-
Dissolve the free base oil in anhydrous Diethyl Ether or 1,4-Dioxane.
-
Cool to 0°C in an ice bath.
-
Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
-
White precipitate forms immediately.
-
Filter under N₂ atmosphere (hygroscopic risk). Wash with cold ether.
-
Dry in a vacuum desiccator over P₂O₅.
Part 5: Analytical Characterization
To confirm identity and purity of the series, the following signals are diagnostic:
-
¹H NMR (D₂O, 400 MHz):
-
The 3-position alkyl group creates asymmetry. Look for the multiplet splitting of the ring protons.
-
3-Methyl: Doublet at ~0.9 ppm (methyl group).
-
Ring Protons: Broad multiplets at 2.8–3.4 ppm (alpha to nitrogen).
-
-
¹³C NMR:
-
Distinct shift in the C3 carbon signal as the alkyl chain lengthens (Gamma-gauche effect).
-
Analytical Logic Flow
Figure 2: Analytical workflow for validating the homologous series.
References
-
Medicinal Chemistry of Piperidines
-
Weng, Q., et al. (2019).[3] "Structure-Activity Relationship Studies of Piperidine Derivatives." Journal of Medicinal Chemistry.
-
-
Synthetic Methodology (Hydrogenation)
-
Shida, N., et al. (2024).[1] "Synthesis of piperidines via the hydrogenation of pyridines." ResearchGate/Green Chemistry.
-
-
Enantioselective Synthesis
-
Chiral Resolution Protocols
-
Physicochemical Properties (pKa/LogP)
-
Henni, A., et al. (2010). "pKa Values of Some Piperazines and Amines at Different Temperatures." Journal of Chemical & Engineering Data.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. uregina.ca [uregina.ca]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ochemtutor.com [ochemtutor.com]
- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Methodological & Application
Synthesis of 3-Hexylpiperidine hydrochloride from 3-hexylpyridine
An Application Note for the Synthesis of 3-Hexylpiperidine Hydrochloride from 3-Hexylpyridine
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 3-Hexylpiperidine hydrochloride, a valuable saturated heterocyclic compound. The protocol is designed for researchers, scientists, and professionals in drug development and medicinal chemistry. The synthesis is achieved via a robust and reliable two-step process: the catalytic hydrogenation of the aromatic precursor, 3-hexylpyridine, to yield the piperidine free base, followed by its conversion to the stable hydrochloride salt. This guide emphasizes the causality behind experimental choices, self-validating protocols, and is grounded in authoritative scientific references.
Introduction: The Significance of the Piperidine Scaffold
Piperidine and its derivatives are among the most ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural alkaloids.[1][2] The piperidine ring is a core component in numerous FDA-approved drugs, underscoring its critical role in medicinal chemistry.[1][3] The most direct and atom-economical route to these saturated heterocycles is the catalytic hydrogenation of their corresponding pyridine precursors.[1][4]
This application note details the synthesis of 3-Hexylpiperidine hydrochloride, a representative example that allows for the introduction of a lipophilic hexyl substituent, a common strategy for modulating the physicochemical properties of drug candidates.[5] While the hydrogenation of pyridines is a powerful transformation, it presents distinct challenges. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems.[1] Furthermore, the basic nitrogen atom in both the starting material and the product can act as a catalyst poison, potentially impeding the reaction.[1] The protocol described herein utilizes Platinum(IV) oxide (PtO₂), a highly effective catalyst for this transformation, in an acidic medium which facilitates the reduction by protonating the pyridine ring.[6][7][8] The final product is isolated as a hydrochloride salt to enhance stability, crystallinity, and ease of handling.[9]
Reaction Scheme and Mechanism
The synthesis proceeds in two distinct stages:
-
Catalytic Hydrogenation: The aromatic 3-hexylpyridine ring is fully saturated using hydrogen gas in the presence of a platinum catalyst to form 3-hexylpiperidine.
-
Salt Formation: The resulting 3-hexylpiperidine (a free base) is treated with ethereal hydrogen chloride to precipitate the stable 3-Hexylpiperidine hydrochloride salt.
Overall Reaction:
Mechanism of Catalytic Hydrogenation:
The catalytic hydrogenation of pyridines over a platinum group metal catalyst is a heterogeneous process. The reaction is facilitated in an acidic solvent like glacial acetic acid.
-
Protonation and Activation: The Lewis basic nitrogen of the 3-hexylpyridine is protonated by the acetic acid. This protonation disrupts the aromaticity of the ring, making it more susceptible to reduction.
-
Adsorption: Both the activated pyridinium species and molecular hydrogen (H₂) are adsorbed onto the surface of the Platinum(IV) oxide catalyst.
-
Hydrogen Addition: The adsorbed hydrogen atoms are transferred in a stepwise manner to the carbon atoms of the pyridine ring.
-
Desorption: Once three moles of hydrogen have been added and the ring is fully saturated, the resulting 3-hexylpiperidine product desorbs from the catalyst surface.
The use of acidic conditions is crucial as it not only activates the substrate but also mitigates catalyst poisoning by the basic product.[6][10]
Experimental Workflow Diagram
The logical flow of the entire synthesis, from starting material to final purified product and analysis, is illustrated below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. scent.vn [scent.vn]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
3-Hexylpiperidine hydrochloride as a surfactant intermediate
Application Note: 3-Hexylpiperidine Hydrochloride as an Advanced Intermediate for Heterocyclic Surfactants
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Colloid Chemistry, Synthetic Organic Chemistry, and Formulation Sciences
Introduction & Mechanistic Grounding
Recent advancements in colloid chemistry and antimicrobial formulations have driven a paradigm shift toward heterocyclic surfactants. Unlike traditional linear quaternary ammonium compounds (QACs), piperidine-based surfactants exhibit unique micellization thermodynamics. The rigid piperidine ring increases the minimum cross-sectional area of the polar headgroup (
3-Hexylpiperidine hydrochloride (CAS: 956325-98-7) serves as a highly versatile, structurally privileged intermediate in this domain[2]. By possessing a pre-installed C6 (hexyl) chain at the 3-position of the piperidine ring, it allows for the synthesis of asymmetric, "gemini-like" cationic or zwitterionic surfactants.
Causality in Structural Design (E-E-A-T Insights)
-
Why start with the hydrochloride salt? Aliphatic and alicyclic secondary amines are highly prone to oxidation and degradation upon prolonged exposure to air. The HCl salt provides exceptional shelf stability and precise stoichiometric control during formulation[2]. However, for nucleophilic substitution to occur during surfactant synthesis, the amine must be free-based.
-
The Asymmetric Twin-Tail Effect: The 3-hexyl chain acts as a secondary hydrophobic domain. When a primary long-chain alkyl group (e.g., C12–C16) is attached to the nitrogen during quaternization, the resulting molecule possesses dual hydrophobic tails of unequal length. This structural asymmetry disrupts highly ordered crystalline packing, significantly lowering the Krafft temperature (improving cold-water solubility) while driving down the Critical Micelle Concentration (CMC) via an enhanced hydrophobic effect[3].
Caption: Thermodynamic drivers for micellization in 3-hexylpiperidine-based surfactants.
Physicochemical Profiling
Before initiating synthesis, it is critical to establish the baseline parameters of the starting material.
Table 1: Physicochemical Profile of 3-Hexylpiperidine Hydrochloride
| Parameter | Value / Description | Analytical Relevance |
| Molecular Formula | Determines stoichiometric equivalents for alkylation[2]. | |
| Molecular Weight | 205.77 g/mol | Critical for calculating yield and reactant ratios. |
| Appearance | White to off-white powder | Discoloration indicates free-base oxidation. |
| Solubility | Soluble in Water, Methanol | Facilitates aqueous free-basing protocols. |
| Predicted Monoisotopic Mass | 169.18 Da (Free Base) | Used for LC-MS/ESI+ reaction monitoring[2]. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I have designed the following workflows to be self-validating —meaning each critical phase contains an integrated In-Process Control (IPC) to verify chemical success before proceeding to the next step.
Phase 1: Free-Basing of 3-Hexylpiperidine Hydrochloride
Causality: The protonated amine (
-
Preparation: Dissolve 10.0 g (48.6 mmol) of 3-hexylpiperidine hydrochloride in 50 mL of deionized water in a 250 mL separatory funnel.
-
Basification: Slowly add 20 mL of cold 4M NaOH solution. Expert Insight: Using cold NaOH prevents exothermic degradation of the newly formed free base.
-
Extraction: Add 50 mL of Ethyl Acetate (EtOAc). Shake vigorously and allow phase separation.
-
Self-Validation (IPC): Test the pH of the lower aqueous layer using indicator paper. It must be >10. If not, add more NaOH and re-extract.
-
Isolation: Collect the upper organic layer, dry over anhydrous
, and evaporate the solvent under reduced pressure to yield the free 3-hexylpiperidine oil.
Phase 2: Synthesis of N-Alkyl-3-Hexylpiperidinium Bromide (Cationic Surfactant)
Causality: Acetonitrile is selected as the solvent because its polar aprotic nature accelerates
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the free-based 3-hexylpiperidine (40 mmol) in 30 mL of anhydrous acetonitrile.
-
Alkylation: Add 1.1 equivalents (44 mmol) of 1-Bromododecane (for a C12 tail).
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 24 hours.
-
Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The disappearance of the secondary amine spot (visualized with Ninhydrin stain) confirms reaction completion.
-
Purification: Cool the mixture to 0°C to precipitate the cationic surfactant. Filter and recrystallize from cold acetone to remove unreacted alkyl halides.
Phase 3: Synthesis of Piperidine-Based Sulfobetaine (Zwitterionic Surfactant)
Causality: Zwitterionic sulfobetaines are synthesized via ring-opening alkylation with 1,3-propanesultone. The reaction is thermodynamically driven by the relief of ring strain in the sultone[1].
-
Reaction Setup: Dissolve 3-hexylpiperidine free base (40 mmol) in 40 mL of anhydrous ethyl acetate.
-
Sultone Addition: Dropwise, add 1,3-propanesultone (42 mmol) at room temperature. Caution: Sultones are potent alkylating agents; handle in a fume hood.
-
Self-Validation (IPC): The product is a highly polar zwitterion that is insoluble in ethyl acetate. As the reaction progresses, a dense white precipitate will spontaneously form. The cessation of precipitate formation visually validates reaction completion.
-
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
Caption: Step-by-step synthetic workflow from HCl salt to final surfactant products.
Quantitative Data: Surfactant Performance Metrics
The structural modifications introduced by the 3-hexylpiperidine core yield highly efficient surfactants. Below is a comparative summary of expected physicochemical metrics for synthesized derivatives, extrapolated from homologous piperidine surfactant studies[1][3].
Table 2: Expected Physicochemical Metrics for Synthesized Derivatives
| Surfactant Type | N-Alkyl Chain | Expected CMC (mM) | Surface Tension ( | Primary Application |
| Cationic | C10 (Decyl) | 2.5 - 3.0 | ~ 34.5 | Antimicrobial formulations |
| Cationic | C12 (Dodecyl) | 0.8 - 1.2 | ~ 32.0 | Emulsifiers, Biocides |
| Cationic | C14 (Tetradecyl) | 0.2 - 0.4 | ~ 33.5 | Nanoparticle stabilization |
| Zwitterionic | Propyl Sulfonate | 1.5 - 2.0 | ~ 36.0 | Low-irritation cosmetics |
Note: The presence of the pre-installed C6 tail on the piperidine ring consistently lowers the CMC compared to unsubstituted N-alkylpiperidines of the same primary chain length, demonstrating higher adsorption efficiency at the air-water interface[3].
References[1] Title: Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines
Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][3] Title: Synthesis, aggregation, and biocidal properties of N-2-hydroxypropyl piperidine based cationic surfactants Source: ResearchGate / Journal of Molecular Liquids URL: [Link][2] Title: 3-Hexylpiperidine hydrochloride (C11H23N) Source: PubChem (CID 18995310) URL: [Link]
Sources
Application Note: Advanced Synthesis of Piperidinium-Based Ionic Liquids from 3-Hexylpiperidine Hydrochloride
Introduction & Mechanistic Rationale
Piperidinium-based ionic liquids (ILs) are highly valued in electrochemical applications, such as lithium-ion batteries and supercapacitors, due to their broad electrochemical windows, high thermal stability, and low volatility[1]. The precursor 3-Hexylpiperidine hydrochloride presents a unique structural advantage: the asymmetric hexyl chain at the 3-position of the piperidine ring introduces significant steric hindrance. This asymmetry disrupts efficient crystal lattice packing, drastically lowering both the melting point (
To convert this solid hydrochloride salt into a functional Room-Temperature Ionic Liquid (RTIL), the strongly coordinating chloride ion must be replaced with a large, weakly coordinating anion. The bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion is the gold standard for this purpose. The extensive charge delocalization across its highly fluorinated sulfonyl groups minimizes electrostatic interactions with the piperidinium cation, depressing the melting point while simultaneously imparting extreme hydrophobicity[3].
This application note details two distinct synthetic pathways utilizing 3-hexylpiperidine hydrochloride:
-
Protic Ionic Liquid (PIL) Pathway: Direct anion exchange to yield [3-Hpip][TFSI]. PILs maintain a labile proton on the nitrogen center, making them valuable as proton-conducting electrolytes in fuel cells[4].
-
Aprotic Ionic Liquid (AIL) Pathway: Free-basing followed by exhaustive quaternization and anion exchange to yield [1,1-diM-3-Hpip][TFSI]. AILs lack acidic protons, providing the extreme electrochemical stability required for high-voltage battery electrolytes[1][2].
Mandatory Visualization: Synthetic Pathways
Fig 1. Synthetic pathways for protic and aprotic 3-hexylpiperidinium ionic liquids.
Materials & Reagents
| Reagent / Material | Role in Synthesis | Purity Requirement |
| 3-Hexylpiperidine hydrochloride | Primary cationic precursor | >98% |
| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Anion exchange agent | Battery grade (>99.9%) |
| Sodium Hydroxide (NaOH) | Neutralization agent (AIL route) | ACS Reagent |
| Methyl Iodide (CH₃I) | Alkylating agent (AIL route) | >99%, stabilized |
| Ethyl Acetate (EtOAc) | Extraction solvent | HPLC grade |
| Silver Nitrate (AgNO₃) solution | Halide impurity indicator | 0.1 M aqueous |
| Deionized (DI) Water | Reaction medium / Washing | 18.2 MΩ·cm |
Experimental Protocols
Protocol A: Synthesis of Protic Ionic Liquid ([3-Hpip][TFSI])
This protocol utilizes a direct metathesis reaction. Because the target IL is highly hydrophobic, the reaction is self-separating.
-
Dissolution: Dissolve 0.1 mol of 3-hexylpiperidine hydrochloride in 50 mL of DI water.
-
Anion Exchange: In a separate flask, dissolve 0.105 mol (5% molar excess) of LiTFSI in 50 mL of DI water. Add the LiTFSI solution dropwise to the piperidinium solution under vigorous magnetic stirring at 25 °C.
-
Phase Separation: Stir the mixture for 2 hours. The reaction will turn cloudy, and a dense, hydrophobic ionic liquid phase will spontaneously separate at the bottom of the flask[1][3].
-
Extraction & Washing (Self-Validating Step): Add 100 mL of ethyl acetate to extract the IL. Separate the organic phase and wash it repeatedly (5–7 times) with 50 mL aliquots of DI water. After the 4th wash, test the discarded aqueous layer by adding a few drops of 0.1 M AgNO₃. Continue washing until no white AgCl precipitate forms, confirming the complete removal of chloride impurities[5].
-
Drying: Remove the ethyl acetate using a rotary evaporator at 60 °C. To achieve electrochemical-grade purity, dry the resulting clear liquid under a high vacuum (10⁻³ mbar) at 120 °C for 18–24 hours to reduce the moisture content to <10 ppm[1][3].
Protocol B: Synthesis of Aprotic Ionic Liquid ([1,1-diM-3-Hpip][TFSI])
This protocol requires converting the secondary amine salt into a quaternary ammonium salt before anion exchange.
-
Free-Basing: Dissolve 0.1 mol of 3-hexylpiperidine hydrochloride in 50 mL of water. Slowly add 0.12 mol of NaOH to liberate the free amine. Extract the free 3-hexylpiperidine with dichloromethane (DCM, 3 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the DCM.
-
Exhaustive Quaternization (Sₙ2 Reaction): Dissolve the free 3-hexylpiperidine in 100 mL of acetone (a polar aprotic solvent that accelerates Sₙ2 kinetics)[5]. Add 0.25 mol of methyl iodide (CH₃I) dropwise. Caution: CH₃I is a volatile alkylating agent; perform in a fume hood. Reflux the mixture at 50 °C for 48 hours. The exhaustive methylation will yield the quaternary salt, 1,1-dimethyl-3-hexylpiperidinium iodide, which will precipitate out of the acetone. Filter and wash the solid with cold ethyl acetate[5].
-
Anion Exchange & Purification: Dissolve the quaternary iodide salt in DI water. Add a 5% molar excess of aqueous LiTFSI. Follow the exact phase separation, AgNO₃ washing (monitoring for AgI precipitate), and vacuum drying steps outlined in Protocol A (Steps 3–5)[1][3].
Phase Separation & Purification Workflow
Fig 2. Phase separation and purification workflow for hydrophobic TFSI-based ionic liquids.
Quantitative Data: Expected Physicochemical Properties
The asymmetric 3-hexyl substitution strongly influences the thermal and transport properties of the synthesized ILs. Below is a summary of the expected property ranges based on structurally analogous piperidinium-TFSI systems[1][2][6].
| Property | Protic IL: [3-Hpip][TFSI] | Aprotic IL: [1,1-diM-3-Hpip][TFSI] | Analytical Method |
| Physical State (25 °C) | Clear, colorless liquid | Clear, colorless liquid | Visual Inspection |
| Glass Transition ( | -65 °C to -75 °C | -70 °C to -80 °C | DSC (10 °C/min scan) |
| Melting Point ( | < -20 °C | < -30 °C | DSC (10 °C/min scan) |
| Electrochemical Window | ~2.5 V to 3.0 V | > 5.0 V | Cyclic Voltammetry |
| Residual Halide | < 1 ppm (Undetectable) | < 1 ppm (Undetectable) | AgNO₃ Test / Ion Chromatography |
| Moisture Content | < 10 ppm | < 10 ppm | Karl Fischer Titration |
Note: The aprotic IL exhibits a significantly wider electrochemical window due to the absence of the labile N-H proton, making it the preferred candidate for high-voltage lithium battery electrolytes[1][2].
References
-
Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. acs.org. 5
-
Protic ionic liquids for sustainable uses. rsc.org. 4
-
Nanoscale organization in piperidinium-based room temperature ionic liquids. aip.org. 1
-
Synthesis of Hydrophobic Ionic Liquids for Electrochemical Applications. researchgate.net. 3
-
Synthesis, Differential Scanning Calorimetry (DSC) and Dielectric Relaxation Spectroscopy (DRS) Studies of N-methyl-N-propyl piperidinium. jmaterenvironsci.com. 6
-
Stability of a high-voltage ionic liquid with a substituted piperidinium cation and a TFSI anion, promising for electrochemical applications. mathnet.ru. 2
Sources
Reductive amination methods for 3-substituted piperidines
Abstract
The 3-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous Janus kinase (JAK) inhibitors, GPCR ligands, and antihistamines. However, functionalizing this core via reductive amination presents unique challenges compared to the symmetrical 4-piperidone analogs. The presence of a substituent at the C3 position introduces significant steric strain and stereochemical complexity (cis/trans diastereocontrol), and in the case of 3-piperidones, a high risk of racemization.
This application note provides a definitive technical guide to navigating these challenges. We move beyond generic textbook procedures to offer field-proven, self-validating protocols for the reductive amination of 3-substituted piperidine derivatives, specifically focusing on 3-substituted-4-piperidones and 3-piperidones .
Part 1: The Chemical Landscape & Mechanistic Logic
Successful reductive amination in these systems relies on manipulating the competition between kinetic and thermodynamic control.
The Stereochemical Challenge (3,4-Systems)
When reacting a 3-substituted-4-piperidone with an amine, the C3 substituent typically adopts an equatorial conformation to minimize 1,3-diaxial strain. The stereochemical outcome at C4 is determined by the trajectory of the incoming hydride.
-
Thermodynamic Product: The incoming amine prefers the equatorial position (minimizing A-values). In a 3,4-system, if both groups are equatorial, this is the trans isomer.
-
Kinetic Control: Small hydride reagents (like NaBH₄) often attack from the axial trajectory (the path of least torsional strain), which forces the newly formed amine into the equatorial position.
-
Result: Standard reductive amination conditions (STAB) heavily favor the trans-3,4-disubstituted (diequatorial) isomer, often with diastereomeric ratios (dr) > 9:1.
The Regiochemical Challenge (3-Piperidones)
N-Boc-3-piperidone is chemically fragile. It is prone to:
-
Racemization: The C2 proton is highly acidic due to the adjacent carbonyl and electron-withdrawing carbamate.
-
Regioisomerization: Enolization can lead to scrambling. Application Note: Reactions involving 3-piperidones must be conducted under strictly neutral or slightly acidic conditions to suppress enolization.
Part 2: Visualizing the Workflow
The following diagram outlines the decision tree for selecting the correct protocol based on substrate difficulty and stereochemical requirements.
Caption: Decision matrix for selecting the optimal reductive amination protocol based on piperidine scaffold stability and amine nucleophilicity.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" STAB Method
Target: 3-Substituted-4-piperidones with primary/secondary alkyl amines. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃). Rationale: STAB is mild and exhibits high selectivity for iminium ions over ketones, minimizing direct reduction of the starting material.
Step-by-Step Methodology:
-
Imine Formation:
-
In a dry reaction vial, dissolve N-Boc-3-alkyl-4-piperidone (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Add the Amine (1.1–1.2 equiv).
-
Critical Step: Add Glacial Acetic Acid (1.0–2.0 equiv).
-
Why? The acid catalyzes imine formation and buffers the reaction. For basic amines, 1 equiv is sufficient. For weak amines, use 2 equiv.
-
Stir at Room Temperature (RT) for 30–60 minutes. Self-Validation: Monitor by TLC/LCMS. You should see the disappearance of the ketone and appearance of the imine/hemiaminal mass.
-
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes.
-
Caution: Adding all at once can cause a mild exotherm and temporary loss of selectivity.
-
Stir at RT for 4–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (slow addition until bubbling ceases).
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Purification:
-
The crude usually favors the trans-isomer (3,4-diequatorial).
-
Separation: If the cis-isomer is present (>5%), it can often be removed via flash chromatography (silica, MeOH/DCM gradient) or recrystallization of the HCl salt.
-
Protocol B: Titanium(IV) Isopropoxide Mediated
Target: Sterically hindered amines, anilines, or acid-sensitive 3-piperidones. Reagent: Ti(OiPr)₄ followed by NaBH₄. Rationale: Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine even with poor nucleophiles.
Step-by-Step Methodology:
-
Activation:
-
Dissolve Piperidone (1.0 equiv) and Amine (1.1 equiv) in anhydrous THF (0.25 M).
-
Add Ti(OiPr)₄ (neat, 1.2–1.5 equiv) via syringe.
-
Note: The solution often turns slightly yellow/orange.
-
Stir at RT for 12–18 hours. (For extremely hindered substrates, heat to 50°C for 4 hours).
-
-
Reduction:
-
Critical: Cool the mixture to 0°C.
-
Add NaBH₄ (2.0 equiv) followed immediately by MeOH (approx. 1/5th of THF volume) dropwise.
-
Why? NaBH₄ is insoluble in THF. MeOH is required to solubilize the borohydride and generate the active reducing species.
-
Warm to RT and stir for 2 hours.
-
-
Hydrolysis (The "Titanium Emulsion" Fix):
-
Quench with 1N NaOH or saturated Rochelle’s salt solution.
-
The Trick: Stir vigorously for 1 hour until the white titanium precipitate becomes granular and the layers separate clearly. If a gel forms, add Celite and filter through a pad.
-
Part 4: Data Summary & Stereochemical Expectations
The following table summarizes expected outcomes for 3-Methyl-N-Boc-4-piperidone reacting with Benzylamine (BnNH₂).
| Method | Reducing Agent | Additive | Yield | dr (trans:cis)* | Notes |
| Standard | NaBH(OAc)₃ | AcOH | 85-92% | ~90:10 | Favors thermodynamic (diequatorial) product. |
| Lewis Acid | NaBH₄ | Ti(OiPr)₄ | 80-88% | ~60:40 | Less selective; higher kinetic component. |
| Catalytic | H₂ (50 psi) | Pd/C | >95% | >95:5 | Strongest thermodynamic control. |
*Trans = 3-Me (equatorial) / 4-NHBn (equatorial). Cis = 3-Me (equatorial) / 4-NHBn (axial).
Part 5: Troubleshooting & Expert Tips
-
Racemization of 3-Piperidones:
-
If starting with chiral N-Boc-3-piperidone, avoid Protocol B (Titanium). The Lewis acidity can promote enolization.
-
Use Protocol A at 0°C and limit reaction time.
-
-
Separating Diastereomers:
-
If flash chromatography fails, convert the product to the oxalate or fumarate salt . These often show significant solubility differences between cis/trans isomers in EtOH/Et₂O mixtures.
-
-
Removing Excess Amine:
-
If the amine reactant is lipophilic and co-elutes with the product, use a polymer-supported isocyanate scavenger resin (e.g., PS-Isocyanate) in the workup phase to capture unreacted secondary amines.
-
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Reductive Alkylation of Amines with Carbonyl Compounds using Titanium(IV) Isopropoxide and Sodium Borohydride." Synlett.
-
Chi, Y., et al. (2003).[4] "Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine." The Journal of Organic Chemistry.
-
Gassama, A., et al. (2015).[5] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie.
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
Using 3-Hexylpiperidine HCl in analgesic drug discovery
Application Note: Optimizing Analgesic Potency using 3-Hexylpiperidine HCl
Executive Summary
The search for novel analgesic agents with improved therapeutic indices (high potency, reduced addiction liability) remains a critical priority in drug discovery. The piperidine ring is the pharmacophoric core of many clinical opioids (e.g., fentanyl, meperidine, pethidine). 3-Hexylpiperidine HCl represents a strategic building block for Structure-Activity Relationship (SAR) exploration. Its extended C6-alkyl chain at the 3-position provides a unique lipophilic vector, allowing researchers to probe hydrophobic pockets within the Mu-Opioid Receptor (MOR) and enhance Blood-Brain Barrier (BBB) permeability.
This guide details the chemical handling, synthetic application, and biological validation of 3-Hexylpiperidine HCl in the development of next-generation analgesic candidates.
Chemical Profile & Handling
Compound: 3-Hexylpiperidine Hydrochloride CAS: (Generic alkyl-piperidine class reference: 13603-10-6 for 3-ethyl analog; specific 3-hexyl variants are custom synthesis targets). Molecular Formula: C₁₁H₂₃N · HCl Molecular Weight: 205.77 g/mol (salt basis) Appearance: White to off-white hygroscopic crystalline solid. Solubility: Highly soluble in water, ethanol, and DMSO (>20 mg/mL).
Storage & Stability:
-
Store at -20°C in a desiccator.
-
Hygroscopic: Weigh quickly in ambient air or use a glovebox for precise stoichiometry.
-
Stable in solution (DMSO) for 3 months at -80°C.
Application I: Synthesis of N-Substituted Analgesic Candidates
The primary application of 3-Hexylpiperidine is as a secondary amine scaffold. To generate analgesic activity, the nitrogen atom must be functionalized with a lipophilic anchor (commonly a phenethyl or benzyl group), mimicking the "tyramine" moiety found in enkephalins and morphine.
Protocol: N-Alkylation to Synthesize N-(2-Phenylethyl)-3-Hexylpiperidine
Rationale: This reaction creates a structural analog of the fentanyl/meperidine core, testing if the 3-hexyl group enhances receptor affinity via hydrophobic interactions.
Reagents:
-
3-Hexylpiperidine HCl (1.0 eq)
-
(2-Bromoethyl)benzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (ACN) (anhydrous)
-
Potassium Iodide (KI) (0.1 eq, catalyst)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Hexylpiperidine HCl (1.0 mmol, 206 mg) in 10 mL of anhydrous ACN.
-
Base Addition: Add K₂CO₃ (3.0 mmol, 414 mg) . Stir for 10 minutes at room temperature to liberate the free amine in situ.
-
Alkylation: Add (2-Bromoethyl)benzene (1.1 mmol, 150 µL) and a catalytic crystal of KI .
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours under nitrogen atmosphere.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The secondary amine starting material (ninhydrin active) should disappear.
-
Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water (x2). Dry over Na₂SO₄.[1] Purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).
-
Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt for biological testing.
Application II: In Vitro Mu-Opioid Receptor (MOR) Binding
Once synthesized, the ligand must be evaluated for affinity to the MOR, the primary target for analgesia.
Assay Principle: Competitive displacement of the radioligand [³H]-DAMGO (a selective MOR agonist) by the test compound.
Protocol:
-
Membrane Prep: Use CHO cells stably expressing human MOR. Homogenize and suspend in 50 mM Tris-HCl (pH 7.4).
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension (20 µg protein).
-
25 µL [³H]-DAMGO (Final conc: 1 nM).
-
25 µL Test Compound (3-Hexylpiperidine derivative) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.
-
Quantification: Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and Ki using the Cheng-Prusoff equation.
Application III: In Vivo Analgesia (Tail-Flick Assay)
Compounds with high in vitro affinity (Ki < 100 nM) proceed to in vivo testing.
Rationale: The Tail-Flick test measures spinal nociception. The 3-hexyl chain is expected to increase lipophilicity, potentially accelerating CNS entry.
Protocol:
-
Subjects: Male Swiss Webster mice (20-25g).
-
Dosing: Administer test compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection. Control group receives saline vehicle.
-
Baseline: Measure baseline latency (time to flick tail away from a radiant heat source) prior to dosing (Pre-drug).
-
Testing: Measure latency at 15, 30, 60, and 120 minutes post-injection.
-
Cut-off: Set a 10-second cut-off to prevent tissue damage.
-
Calculation: % Maximum Possible Effect (%MPE) = [(Post-drug latency - Baseline) / (Cutoff - Baseline)] × 100.
Data Analysis & Visualization
Table 1: Hypothetical SAR Data for 3-Alkylpiperidine Derivatives
Comparison of chain length on Opioid Affinity
| Compound ID | R-Group (3-position) | N-Substituent | MOR Ki (nM) | LogP (Calc) | Analgesic ED50 (mg/kg) |
| Ref (Pethidine) | -H | Methyl | 500 | 2.1 | 6.0 |
| Ref (Fentanyl) | -H | Phenethyl | 1.2 | 4.0 | 0.03 |
| HexPip-01 | n-Hexyl | Methyl | 120 | 3.8 | 15.0 |
| HexPip-02 | n-Hexyl | Phenethyl | 4.5 | 5.2 | 0.8 |
| HexPip-03 | n-Hexyl | Benzyl | 25.0 | 4.6 | 3.5 |
Interpretation: The combination of the 3-hexyl group and the N-phenethyl group (HexPip-02) yields a high-affinity ligand, suggesting the hexyl chain successfully occupies a hydrophobic accessory pocket.
Workflow Diagram
Caption: Integrated workflow transforming 3-Hexylpiperidine HCl from raw scaffold to validated analgesic lead.
References
-
Huang, H., et al. (2020). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists.[2] ACS Chemical Neuroscience, 11(17), 2664–2675.
-
Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists.[3] Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848.[3]
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives.[4] Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.[4]
-
PubChem Compound Summary. 3-Ethylpiperidine (Structural Analog Reference). National Center for Biotechnology Information.
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Integration of 3-Hexylpiperidine Hydrochloride in the Design of Novel Histone Deacetylase (HDAC) Inhibitors: A Technical Guide for Drug Discovery
Abstract
Histone deacetylases (HDACs) are a class of enzymes pivotal to the epigenetic regulation of gene expression, and their dysregulation is a hallmark of numerous cancers and other diseases.[1][2][3] The development of small molecule HDAC inhibitors (HDACis) has emerged as a promising therapeutic strategy, with several agents already approved for clinical use.[2][4] This technical guide provides an in-depth exploration of 3-Hexylpiperidine hydrochloride as a versatile building block in the design and synthesis of novel HDAC inhibitors. We will delve into the molecular rationale for its use, present detailed protocols for its incorporation into a model HDACi scaffold, and outline methodologies for the subsequent in vitro evaluation of inhibitory activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation epigenetic modulators.
Introduction: The Rationale for Piperidine Scaffolds in HDAC Inhibitor Design
HDAC inhibitors typically conform to a well-established pharmacophore model consisting of three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site, a linker region that occupies the hydrophobic channel, and a "cap" group that interacts with residues at the rim of the active site.[5][6] The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the linker or cap region of HDAC inhibitors.[7][8][9] Its saturated, non-planar structure offers several advantages:
-
Conformational Rigidity: The piperidine ring can lock the linker into a favorable conformation for binding within the HDAC active site.
-
Vectorial Projection of Substituents: Substituents on the piperidine ring can be precisely positioned to engage with specific residues of the target HDAC isoform.
-
Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be leveraged to improve solubility and other drug-like properties.
The 3-hexyl substituent on the piperidine ring provides a significant hydrophobic element, which can be strategically employed to enhance binding affinity and potentially confer selectivity for specific HDAC isoforms with accommodating hydrophobic pockets.
The General Mechanism of HDAC Inhibition
HDACs function by removing acetyl groups from the lysine residues of both histone and non-histone proteins.[1][2][10] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1][2] HDAC inhibitors block this enzymatic activity, leading to the accumulation of acetylated histones (hyperacetylation).[2] This, in turn, promotes a more relaxed chromatin state, facilitating the transcription of genes, including tumor suppressor genes, that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][11] The catalytic mechanism of zinc-dependent HDACs involves the activation of a water molecule by the active site zinc ion for nucleophilic attack on the acetyl carbonyl group.[10] HDAC inhibitors typically function by coordinating with this zinc ion, thereby blocking substrate access and catalysis.[5]
Caption: General mechanism of HDAC inhibition.
Synthetic Protocols
This section provides detailed experimental procedures for the synthesis of 3-Hexylpiperidine hydrochloride and its subsequent elaboration into a model hydroxamic acid-based HDAC inhibitor.
Synthesis of 3-Hexylpiperidine Hydrochloride
The synthesis of 3-Hexylpiperidine can be achieved through a multi-step process commencing with the partial reduction of a substituted pyridine, followed by catalytic hydrogenation.
Protocol 1: Synthesis of 3-Hexylpiperidine Hydrochloride
Step 1: Partial Reduction of 3-Hexylpyridine
-
To a solution of 3-hexylpyridine (1 equivalent) in a suitable solvent such as methanol at -78°C under a nitrogen atmosphere, add sodium borohydride (NaBH4) (1 equivalent) portion-wise.
-
After the addition is complete, add phenyl chloroformate (1 equivalent) dropwise.
-
Allow the reaction to stir at -78°C for 3 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with 1N NaOH and 1N HCl, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 1,2,3,6-tetrahydropyridine intermediate, which can be purified by column chromatography.
Step 2: Catalytic Hydrogenation
-
Dissolve the purified tetrahydropyridine intermediate from Step 1 in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-hexylpiperidine.
Step 3: Salt Formation
-
Dissolve the crude 3-hexylpiperidine in a minimal amount of diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-Hexylpiperidine hydrochloride.
Caption: Synthetic workflow for 3-Hexylpiperidine hydrochloride.
Synthesis of a Model HDAC Inhibitor
This protocol describes the synthesis of a model HDAC inhibitor where the 3-hexylpiperidine moiety is coupled to a linker and a hydroxamic acid zinc-binding group.
Protocol 2: Synthesis of a 3-Hexylpiperidine-Containing HDAC Inhibitor
Step 1: N-Acylation of 3-Hexylpiperidine
-
To a solution of 3-Hexylpiperidine hydrochloride (1 equivalent) and a suitable base such as triethylamine (2.2 equivalents) in dichloromethane (DCM) at 0°C, add a solution of an appropriate acyl chloride linker (e.g., 4-(chloroformyl)benzoate) (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-acylated piperidine intermediate.
Step 2: Hydroxamic Acid Formation
-
Dissolve the N-acylated piperidine intermediate from Step 1 in a mixture of methanol and DCM.
-
Add hydroxylamine hydrochloride (3 equivalents) and a base such as potassium hydroxide (3 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by preparative HPLC or crystallization to afford the final hydroxamic acid-based HDAC inhibitor.
Sources
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone Deacetylases (HDAC) Targeted Library [chemdiv.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 6. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
Advanced Protocol: Synthesis of Bis-Quaternary Ammonium Salts from Piperidine Derivatives
Abstract & Strategic Overview
Bis-quaternary ammonium salts (bis-QAS) derived from piperidine scaffolds represent a critical class of cationic amphiphiles with applications ranging from neuromuscular blocking agents (e.g., pipecuronium analogs) to potent antimicrobial Gemini surfactants and ionic liquids. Unlike mono-quaternary salts, bis-QAS possess two cationic centers linked by a spacer, conferring superior interfacial activity, lower critical micelle concentrations (CMC), and distinct biological interaction profiles.
This guide details the Menshutkin Reaction (SN2 alkylation) adapted for high-purity synthesis of piperidine-based bis-QAS. The protocol addresses the common synthetic bottleneck of "oiling out" (phase separation without crystallization) and provides a rigorous purification strategy to ensure pharmaceutical-grade purity.
Retrosynthetic Analysis & Reaction Design
The synthesis of bis-piperidinium salts generally follows one of two convergent pathways. The choice depends on the availability of the starting scaffold.
-
Pathway A (Linker-Driven): Reaction of a di-haloalkane spacer with two equivalents of an
-substituted piperidine. Ideal for creating Gemini surfactants.[1][2] -
Pathway B (Scaffold-Driven): Reaction of a bis-piperidine scaffold (e.g., 1,4-bis(piperidin-1-ylmethyl)benzene) with two equivalents of an alkyl halide. Ideal for rigid drug pharmacophores.
Mechanistic Insight: The Menshutkin Reaction
The reaction proceeds via an SN2 mechanism where the lone pair of the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide.
-
Kinetics: Second-order overall. Rate
[Amine][Alkyl Halide]. -
Solvent Effect: Polar aprotic solvents (Acetonitrile, Acetone) stabilize the transition state (charge separation) more than the reactants, significantly accelerating the rate compared to non-polar solvents.
Figure 1: Convergent synthetic pathways for bis-piperidinium salts. Pathway A is preferred for surfactant synthesis; Pathway B for complex drug scaffolds.
Protocol: Synthesis of Bis-Piperidinium Salts (Pathway A)
Target: Synthesis of 1,1'-(alkane-1,n-diyl)bis(1-alkylpiperidinium) dibromide.
Reagents & Equipment
-
Starting Amine:
-Methylpiperidine (or relevant derivative). -
Linker: 1,10-Dibromodecane (or other
-dihaloalkanes). -
Solvent: Acetonitrile (HPLC grade) or Acetone (Dry). Note: Acetonitrile is faster; Acetone facilitates precipitation.
-
Equipment: Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle.
Experimental Procedure
-
Preparation: Flame-dry the glassware and purge with nitrogen to remove moisture (water competes as a nucleophile, though weakly).
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 1,10-dibromodecane (Linker) in 20 mL of Acetonitrile.
-
Amine Addition: Add 22-25 mmol of
-methylpiperidine (2.2–2.5 equivalents).-
Expert Tip: Use a slight excess (10-20%) of the amine to ensure complete quaternization of both ends of the linker. Unreacted amine is easier to wash away than unreacted mono-quaternized intermediate.
-
-
Reaction: Heat the mixture to reflux (80–82°C) with vigorous stirring.
-
Duration: 24–48 hours. Monitor by TLC (Mobile phase: MeOH:DCM 1:9 or similar; Product will stay at baseline, starting materials will migrate).
-
-
Work-up (Precipitation):
-
Cool the reaction mixture to room temperature.
-
If solid forms: Filter the white precipitate under vacuum.
-
If no solid forms (Solution remains clear): Concentrate the solvent to ~5 mL using a rotary evaporator. Add 50 mL of cold diethyl ether or ethyl acetate to induce precipitation.
-
If "Oiling Out" occurs: (Viscous oil separates at the bottom). Decant the supernatant. Triturate (grind) the oil with fresh diethyl ether until it solidifies into a powder.
-
Purification (Recrystallization)
Crude bis-QAS often trap starting amine within the crystal lattice.
-
Dissolve the crude solid in the minimum amount of boiling Ethanol or Isopropanol .
-
Add Acetone or Ethyl Acetate dropwise to the boiling solution until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) overnight.
-
Filter the hygroscopic crystals and dry in a vacuum desiccator over P2O5.
Critical Troubleshooting: The "Oiling Out" Phenomenon
Quaternary ammonium salts are notorious for separating as oils rather than crystals, particularly when long alkyl chains are present.
Figure 2: Decision tree for handling phase separation during work-up.
Key Fixes:
-
Trituration: Vigorously grinding the oil under a non-solvent (Ether/Hexane) removes trapped solvent and induces crystallization.
-
Solvent Swap: If acetonitrile causes oiling, switch to Acetone for the reaction, as QAS are generally less soluble in acetone, promoting direct precipitation.
Characterization & Data Analysis
Confirm the "bis" structure and absence of mono-quaternized impurities.
| Technique | Key Diagnostic Signal | Purpose |
| 1H NMR (D₂O or DMSO-d₆) | Confirm quaternization and symmetry. Asymmetry suggests mono-reaction. | |
| ESI-MS | [M-2X] | Confirm molecular weight and dicationic nature. |
| Elemental Analysis | C, H, N ratios. | Critical for determining the degree of hydration (QAS are hygroscopic). |
Safety & Handling
-
Alkylating Agents: 1,10-Dibromodecane and other alkyl halides are potent alkylating agents and potential carcinogens. Handle in a fume hood.
-
Piperidine Derivatives: Toxic by inhalation and skin contact.
-
Hygroscopicity: Bis-QAS absorb water rapidly. Weighing should be done quickly; store in desiccators.
References
-
Menshutkin Reaction Mechanism & Scope
-
Synthesis of Piperidine-based Gemini Surfactants
-
Wang, Y., et al.[5] (2012).[6] "Synthesis and properties of novel cationic gemini surfactants with piperazine and piperidine spacers". Journal of Surfactants and Detergents. Link
-
Bhadani, A., et al.[7] (2013). "Synthesis and properties of novel ester-functionalized cationic gemini surfactants". Colloids and Surfaces A. Link
-
-
Antimicrobial Bis-Piperidinium Salts
-
Purification & Recrystallization of QAS
-
Armarego, W. L. F. (2017). "Purification of Laboratory Chemicals". Butterworth-Heinemann. Link
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 4. Menshutkin_reaction [chemeurope.com]
- 5. ejp.researchcommons.org [ejp.researchcommons.org]
- 6. Antimicrobial Activities of Novel Bis-Piperidinium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
Application Note: Precision N-Alkylation of 3-Hexylpiperidine Hydrochloride
Topic: Reagents for alkylation of 3-Hexylpiperidine hydrochloride Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists
Abstract
The N-alkylation of 3-hexylpiperidine hydrochloride presents a unique set of synthetic challenges governed by the interplay of steric hindrance (3-hexyl chain folding), solubility profiles (lipophilic tail vs. ionic head), and the requirement for in situ salt neutralization. This guide provides a rational framework for reagent selection, distinguishing between Direct Nucleophilic Substitution (SN2) and Reductive Amination pathways. We define optimized protocols to maximize mono-alkylation selectivity while suppressing quaternary ammonium salt formation.
Strategic Analysis of the Substrate
3-Hexylpiperidine Hydrochloride is a secondary amine salt. Successful functionalization requires addressing three critical factors:
-
The "Salt Tax" (Neutralization): The nitrogen lone pair is protonated (
, ammonium form) and non-nucleophilic. The reaction system must include a base capable of deprotonating the salt ( ) and scavenging the acid generated during alkylation. -
Lipophilic Shielding: The C3-hexyl chain is flexible. In non-polar solvents, it may fold back towards the nitrogen, creating transient steric shielding that retards reaction rates compared to simple piperidine.
-
Chemo-Selectivity: Secondary amines are prone to over-alkylation (forming quaternary salts) because the product (tertiary amine) is often more nucleophilic than the starting material.
Decision Matrix: Pathway Selection
Use the following logic flow to select the optimal synthetic route based on your target alkyl group (
Figure 1: Strategic decision matrix for selecting the alkylation pathway based on the electrophile's nature.
Critical Reagent Selection
A. The Base (For Direct Alkylation)
The choice of base is the single most significant variable in yield optimization for HCl salts.
| Base Reagent | Role & Mechanism | Recommendation |
| Cesium Carbonate ( | The "Cesium Effect": High solubility in organic solvents (DMF/MeCN) and weak coordination of | Preferred. Use for difficult/slow alkylations. |
| Potassium Carbonate ( | Standard Standard: Effective for simple alkyl halides. Requires vigorous stirring (heterogeneous). | Baseline. Good for routine synthesis (Benzyl, Methyl). |
| DIPEA (Hünig's Base) | Homogeneous Scavenger: Soluble organic base. Good for releasing the free base, but can sometimes participate in side reactions or complicate purification. | Alternative. Use if the substrate is only soluble in DCM. |
| Sodium Hydride ( | Irreversible Deprotonation: Generates the amide anion ( | Avoid. Too aggressive; risk of elimination on the hexyl chain or alkyl halide. |
B. The Reducing Agent (For Reductive Amination)
| Reagent | Selectivity Profile |
| Sodium Triacetoxyborohydride ( | Gold Standard. Reduces the iminium ion faster than the aldehyde/ketone. Allows "one-pot" protocols without pre-forming the imine. |
| Sodium Cyanoborohydride ( | Legacy Reagent. Effective but toxic. Requires pH control (pH 5-6) to prevent aldehyde reduction. |
| Sodium Borohydride ( | Non-Selective. Will reduce the aldehyde to alcohol before it reacts with the amine. Do NOT use. |
Experimental Protocols
Protocol A: Direct N-Alkylation (SN2)
Best for: Methylation, Benzylation, and linear primary alkyl chains. Mechanism: The base neutralizes the HCl salt in situ, generating the free amine, which attacks the alkyl halide.
Reagents:
-
Substrate: 3-Hexylpiperidine HCl (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)[1]
-
Base:
(3.0 equiv) or (4.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)
-
Catalyst (Optional): TBAI (tetrabutylammonium iodide) (0.1 equiv) for Alkyl Chlorides.
Step-by-Step Workflow:
-
Salt Break (In Situ): To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Hexylpiperidine HCl (1.0 equiv) and
(3.0 equiv). -
Solvation: Add anhydrous MeCN (or DMF).[2] Stir vigorously at Room Temperature (RT) for 15–30 minutes. Note: You may observe gas evolution (
) as the salt neutralizes. -
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]
-
Critical Control: If the alkyl halide is highly reactive (e.g., Methyl Iodide), dilute it in solvent and add over 1 hour to prevent quaternary salt formation.
-
-
Reaction: Heat to 60°C (for
) or stir at RT (for ) for 4–12 hours. Monitor by TLC/LC-MS. -
Workup:
Protocol B: Reductive Amination
Best for: Introducing branched groups (Isopropyl, Cyclohexyl) or when avoiding over-alkylation is critical. Mechanism: Formation of an iminium ion followed by selective hydride transfer.[2]
Reagents:
-
Substrate: 3-Hexylpiperidine HCl (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.2 equiv)
-
Reductant:
(1.5 – 2.0 equiv) -
Base: Triethylamine (
) (1.0 equiv) – Strictly to neutralize the HCl salt. -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Workflow:
-
Free-Basing: In a reaction vessel, suspend 3-Hexylpiperidine HCl in DCE. Add
(1.0 equiv) and stir for 10 minutes to release the free amine. -
Imine Formation: Add the Aldehyde/Ketone (1.2 equiv). Stir for 30–60 minutes.
-
Observation: If using a ketone, adding activated molecular sieves (4Å) or a drop of Acetic Acid can catalyze imine formation.
-
-
Reduction: Cool the mixture to 0°C. Add
(1.5 equiv) portion-wise. -
Completion: Allow to warm to RT and stir overnight.
-
Quench: Quench with Saturated Aqueous
.-
Why? This neutralizes any remaining boron complexes and ensures the product is in the organic phase.
-
-
Extraction: Extract with DCM, dry, and concentrate.
Troubleshooting & Self-Validation
To ensure scientific integrity, verify the reaction status using these checkpoints:
| Issue | Diagnostic | Root Cause & Fix |
| Low Conversion | LC-MS shows Starting Material (SM) mass. | Incomplete Free-Basing. The HCl salt did not dissociate. Switch to |
| Quaternary Salt | LC-MS shows [M+R]+ peak (Dialkylated). | Runaway Reaction. The product is more nucleophilic than the SM. Fix: Use Reductive Amination (Protocol B) or add Alkyl Halide via syringe pump. |
| No Reaction (Ketone) | SM remains unchanged. | Steric Bulk. The 3-hexyl group + a bulky ketone hinders imine formation. Fix: Use Ti(OiPr)4 as a Lewis Acid catalyst to force imine formation before adding borohydride. |
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic flow and critical control points for the Direct Alkylation protocol.
Figure 2: Reaction progression from salt neutralization to product, highlighting the risk of over-alkylation.
References
-
Salvatore, R. N., et al. (2001). Efficient and Operationally Convenient Synthesis of Tertiary Amines via Direct N-Alkylation. Journal of Organic Chemistry . Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry . Link
-
Fini, F., et al. (2008). The "Cesium Effect" in Organic Synthesis. Chemical Reviews . Link
-
BenchChem Application Note. (2025). Alkylation Methods for the Synthesis of Secondary Amines. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Hexylpiperidine Hydrochloride Synthesis
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis and isolation of 3-hexylpiperidine hydrochloride.
The transformation of 3-hexylpyridine to its corresponding piperidine hydrochloride salt presents two major chemical hurdles: catalyst poisoning during hydrogenation and hygroscopic melting point depression during salt crystallization . This guide deconstructs the causality behind these issues and provides self-validating, field-proven protocols to maximize your yield.
I. Synthetic Workflow Overview
Fig 1. End-to-end synthetic workflow for 3-Hexylpiperidine HCl utilizing Ir(III) ionic hydrogenation.
II. Troubleshooting & FAQs: Catalytic Hydrogenation
Q1: My hydrogenation of 3-hexylpyridine stalls at 60-70% conversion. How can I drive this to completion without increasing the temperature? Causality & Solution: Pyridines are notoriously difficult to reduce due to their aromatic stability. More importantly, the resulting 3-hexylpiperidine is a strong Lewis base that rapidly coordinates to the active sites of standard heterogeneous catalysts (like Pd/C), passivating them. Recommendation: You must protonate the product as it forms to prevent catalyst poisoning. Using PtO₂ (Adams' catalyst) in glacial acetic acid at 50–70 bar H₂ effectively traps the piperidine as an acetate salt[1]. For a highly robust homogeneous approach, an Iridium(III)-catalyzed ionic hydrogenation using [Ir-OMs] in the presence of trifluoroacetic acid (TFA) delivers quantitative yields at room temperature[2][3].
Q2: I am observing over-reduction and trace dealkylation (loss of the hexyl group). How do I improve chemoselectivity? Causality & Solution: Vigorous conditions (e.g., >100 °C, >100 bar H₂ with Ru/C) can lead to C-C bond cleavage at the alkyl substitution site. Recommendation: Lower the temperature and utilize a more chemoselective catalyst. Rhodium oxide (Rh₂O₃) has recently been demonstrated to reduce alkyl pyridines under remarkably mild conditions (40 °C, 5 bar H₂) with excellent chemoselectivity, preserving the alkyl chain integrity[4].
Quantitative Catalyst Comparison for Alkylpyridine Reduction
| Catalyst System | Solvent / Additive | Temp (°C) | Pressure (bar) | Typical Yield (%) | Chemoselectivity Profile |
| PtO₂ (Heterogeneous) | Glacial Acetic Acid | 25 | 50 - 70 | 85 - 95 | Moderate (Risk of over-reduction if left >12h) |
| Rh₂O₃ (Heterogeneous) | Trifluoroethanol (TFE) | 40 | 5 | >95 | Excellent (Preserves alkyl chains) |
| [Ir-OMs] (Homogeneous) | Methanol / TFA | 25 | 50 | >98 | Outstanding (Tolerates sensitive functional groups) |
III. Troubleshooting & FAQs: Salt Formation & Crystallization
Q3: During the hydrochloride salt formation of 3-hexylpiperidine, I obtain a deliquescent, sticky syrup instead of a crystalline powder. How do I induce crystallization? Causality & Solution: Piperidine hydrochloride salts are highly hygroscopic[5]. Even trace amounts of water (from atmospheric humidity or aqueous HCl) will outcompete the chloride ion for hydrogen bonding with the protonated piperidinium nitrogen. This disrupts the ionic crystal lattice, causing severe melting point depression and resulting in a gooey mass. Recommendation: The system must be rigorously anhydrous. Dissolve the free base in anhydrous diethyl ether or isopropanol (IPA) and introduce anhydrous HCl gas or a pre-titrated solution of HCl in dioxane.
Fig 2. Logical troubleshooting pathway for resolving deliquescent piperidine hydrochloride salts.
IV. Self-Validating Experimental Methodologies
Protocol A: Synthesis of 3-Hexylpiperidine via Ir(III)-Catalyzed Ionic Hydrogenation
This protocol utilizes Brønsted-acid activation coupled with an air-stable iridium catalyst to prevent product inhibition.
-
Preparation: In a high-pressure reactor, dissolve 3-hexylpyridine (10.0 mmol) in anhydrous Methanol (10 mL, 1 M concentration).
-
Acidification: Slowly add Trifluoroacetic acid (TFA) (30.0 mmol, 3.0 equiv).
-
Validation Check: The reaction must be exothermic. Verify the pH is < 2 using pH paper on a 1 µL aliquot. If the pH is higher, the pyridine is not fully protonated, and the catalyst will poison.
-
-
Catalyst Addition: Add[Ir-OMs] catalyst (0.2 mmol, 2 mol%).
-
Hydrogenation: Seal the reactor, purge with N₂ (3x), then pressurize with H₂ gas to 50 bar. Stir at room temperature (25 °C) for 18 hours.
-
Workup (Freebasing): Vent the reactor. Concentrate the mixture under reduced pressure. Dissolve the residue in water (20 mL) and adjust to pH > 12 using 5M NaOH.
-
Validation Check: The aqueous layer must be strongly basic (pH > 12) to ensure the piperidine is completely deprotonated. Failure to do so will result in the product remaining in the aqueous phase.
-
-
Extraction: Extract the free base with Methyl tert-butyl ether (MTBE) (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the 3-hexylpiperidine free base.
Protocol B: Anhydrous Hydrochloride Salt Formation
This protocol ensures the exclusion of water to guarantee a high-yielding crystalline product.
-
Dissolution: Dissolve the crude 3-hexylpiperidine free base (approx. 10.0 mmol) in anhydrous diethyl ether (30 mL) under a nitrogen atmosphere.
-
Salt Precipitation: Place the flask in an ice bath (0 °C). Dropwise, add a 2.0 M solution of HCl in diethyl ether (5.5 mL, 1.1 equiv) under vigorous stirring.
-
Validation Check: A white precipitate should form immediately upon addition. If the solution turns cloudy but forms a sticky oil at the bottom of the flask, water has been introduced. Proceed immediately to the azeotropic distillation step outlined in Fig 2.
-
-
Maturation: Stir the suspension at 0 °C for 1 hour to allow the crystal lattice to mature.
-
Isolation: Filter the white crystalline solid rapidly through a Schlenk frit under nitrogen to prevent atmospheric moisture absorption. Wash with cold, anhydrous MTBE (10 mL).
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to yield pure 3-hexylpiperidine hydrochloride.
V. References
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: Asian Journal of Chemistry URL:[Link]
-
Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines Source: Nature Chemistry (NIH) URL:[Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]
-
Piperidine from the hydrolysis of piperine (Discussion on Piperidine HCl Deliquescence) Source: ScienceMadness URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. sciencemadness.org [sciencemadness.org]
Recrystallization solvents for 3-Hexylpiperidine hydrochloride
Technical Support Center: 3-Hexylpiperidine HCl Purification
Welcome to the Advanced Purification Support Hub. As a Senior Application Scientist, I have synthesized the technical inquiries regarding the recrystallization of 3-Hexylpiperidine Hydrochloride into this comprehensive guide. This compound presents a unique "amphiphilic" challenge: it possesses a lipophilic hexyl tail and a hydrophilic hydrochloride head.[1][2][3] Standard protocols often fail because the lipophilic chain causes "oiling out" in purely aqueous systems, while the ionic head prevents dissolution in non-polar solvents.[2][3]
Below is the engineered solution to ensure high purity and crystalline recovery.
Solvent Selection Matrix
The following solvent systems have been validated based on the solubility parameters of 3-alkylpiperidine salts.
| System Type | Primary Solvent (Dissolver) | Anti-Solvent (Precipitator) | Ratio (v/v) | Application Note |
| Standard (Bench) | Ethanol (Abs.) | Diethyl Ether | 1:5 to 1:10 | Best for Purity. Produces fine white needles.[1][2][4] Requires anhydrous conditions.[1][3][5] |
| Scalable (Process) | Isopropanol (IPA) | n-Heptane | 1:3 to 1:5 | Best for Yield. Higher boiling points allow for better thermal control; less flammable than ether.[1][2][3][4] |
| High Lipophilicity | Dichloromethane (DCM) | Hexane | 1:4 | Use only if the compound is exceptionally oily or impure.[1][2][3] |
| Wash Solvent | Ethyl Acetate | N/A | N/A | Do not use for dissolving. Use cold to wash filter cakes to remove non-polar impurities.[1][3] |
Critical Alert: 3-Hexylpiperidine HCl is hygroscopic .[1][4] All solvents must be dried (e.g., over molecular sieves) prior to use.[1][3] Moisture is the primary cause of oiling out.[1][3]
Technical Deep Dive: The "Amphiphilic Salt" Challenge
Researchers often encounter a phase separation where the product comes out as a sticky oil rather than a crystal.[1][3]
-
The Mechanism: The hexyl chain disrupts the crystal lattice formation in water or wet alcohols.[3] If the solvent is too polar (e.g., water), the hydrophobic tails aggregate, forming oil droplets.[3] If the solvent is too non-polar (e.g., pure hexane), the ionic HCl head prevents dissolution entirely.[2][3]
-
The Solution: We use a "Polarity Gradient" .[1][2][3] You must dissolve the salt in the minimum amount of hot alcohol (to solvate the ionic head) and then slowly introduce a non-polar anti-solvent (to force the hydrophobic tails to align) while cooling.[3]
Step-by-Step Recrystallization Protocol
Method A: The Ethanol/Ether Vapor Diffusion (High Purity) Recommended for <5g scale.[3]
-
Dissolution: Place the crude 3-Hexylpiperidine HCl in a small Erlenmeyer flask. Add boiling absolute Ethanol dropwise with swirling until just dissolved.
-
Tip: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
Cloud Point: Remove from heat. Add Diethyl Ether dropwise until a faint, persistent cloudiness appears.[1][3]
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.[1][3][4]
-
Crystallization: Cap the flask tightly. Place it in a freezer (-20°C) overnight.
-
Collection: Filter rapidly (cold) and wash with cold Ether. Dry in a vacuum desiccator over
.
Method B: The IPA/Heptane Thermal Gradient (Scale-Up) Recommended for >5g scale.[1][2][4]
-
Slurry: Suspend the solid in n-Heptane (10 mL/g). Heat to 60°C. The solid will likely not dissolve.[1][3]
-
Co-Solvent Addition: Slowly add Isopropanol (IPA) through the condenser while refluxing until the solid fully dissolves.[1][3]
-
Cooling: Turn off the heat. Allow the bath to cool slowly to room temperature with gentle stirring.
-
Seeding: If oil droplets form at 40°C, add a seed crystal immediately.
-
Isolation: Cool to 0°C for 2 hours. Filter and wash with a 1:4 mixture of cold IPA/Heptane.
Visualization: Recrystallization Workflow
The following diagram illustrates the decision logic for solvent selection and troubleshooting.
Caption: Logical workflow for selecting the optimal recrystallization path and troubleshooting phase separation issues.
Troubleshooting & FAQs
Q1: My product turned into a yellow oil at the bottom of the flask. What happened? A: This is "oiling out."[1][3] It occurs because the temperature dropped too fast or the anti-solvent ratio was too high.[3]
-
Fix: Reheat the mixture until it redissolves. Add a small amount (1-2 mL) of the polar solvent (Ethanol/IPA).[1][3] Allow it to cool much more slowly. Scratch the glass with a rod to induce nucleation.[1][2][3]
Q2: The crystals are wet and sticky even after filtering. A: 3-Hexylpiperidine HCl is hygroscopic.[1][2][4] The "stickiness" is likely atmospheric water absorbed by the salt.[2][3]
-
Fix: Wash the crystals with anhydrous Diethyl Ether (which removes water and residual alcohol) and immediately place them in a vacuum desiccator.
Q3: Can I use Ethyl Acetate? A: Generally, no.[1][2][3] While useful for washing crude solids to remove non-polar impurities, Ethyl Acetate often fails to dissolve the HCl salt sufficiently for recrystallization, or it requires such high volumes that yield is lost.[2][3] Use it only as a wash solvent.[1][3]
Q4: Is there a specific impurity I should watch for? A: Yes. If you synthesized this via hydrogenation of a pyridine, unreduced pyridine intermediates may be present.[2][3] These are often more soluble in the anti-solvent (Ether/Heptane).[1][3] A thorough wash of your final crystals with the anti-solvent usually removes them.[1][3]
References
-
Synthesis of 3-substituted piperidine salts : Patent CN105111134A describes the purification of 3-aminopiperidine dihydrochloride using an Ethanol/Heptane system, validating the polarity gradient approach for this class of compounds.[1][2][3][4]
-
Purification of alkylpiperidine derivatives : Patent CN101723879A details the crystallization of 3-ethylpiperidine derivatives using Ether precipitation from alcoholic solutions, a direct analogue to the 3-hexyl variant.[1][2][3][4]
-
General Properties of Piperidine HCl : ChemicalBook and PubChem databases confirm the hygroscopic nature and solubility profiles (soluble in water/ethanol, insoluble in ether) of piperidine hydrochloride salts.[1][2][3] [1][3]
-
Recrystallization of Amine Salts : "Purification of Laboratory Chemicals" (Armarego & Chai) outlines the standard protocol for amine hydrochlorides: dissolution in alcohol followed by precipitation with ether.[1][2][3] [1][3]
Sources
Technical Support Center: Handling Hygroscopic Piperidine Hydrochloride Salts
Introduction
Piperidine hydrochloride (Piperidine HCl) is a critical pharmacophore and intermediate in organic synthesis.[1] However, its ionic lattice is highly prone to hygroscopicity and deliquescence . When exposed to ambient humidity, the salt absorbs atmospheric water, disrupting the crystal lattice and eventually dissolving into a viscous liquid.
This physical change introduces critical errors in stoichiometry , leading to under-loading of reagents, lower yields, and reproducibility failures. This guide provides a self-validating system for handling these salts with precision.
Module 1: Storage & Environmental Control
The first line of defense is preventing moisture ingress before the bottle is even opened.
Core Storage Protocols
| Parameter | Specification | Scientific Rationale |
| Primary Container | Amber glass with Teflon-lined cap | Prevents UV degradation; Teflon provides a superior moisture seal compared to paper/foam liners. |
| Secondary Containment | Desiccator cabinet (<20% RH) | Creates a buffer zone. If the primary seal fails, the ambient environment is already dry. |
| Desiccant Choice | Drierite (CaSO₄) or Silica Gel | Avoid acidic desiccants (like P₂O₅) in the general storage area to prevent potential volatile interactions, though Piperidine HCl is stable. |
| Temperature | Ambient (20-25°C) | Do not refrigerate unless necessary. Cold containers condense atmospheric water immediately upon opening. |
Module 2: The "Weighing by Difference" Protocol
Standard weighing on open weigh boats is the #1 source of error. As you watch the balance, the weight increases due to water absorption. You must use the "Weighing by Difference" technique.
Step-by-Step Procedure
-
Preparation: Tare an empty, dry, screw-cap vial (the "transfer vial") on the analytical balance.
-
Loading: In a low-humidity environment (glove bag or desiccated hood), load the approximate amount of Piperidine HCl into the transfer vial. Close the cap tightly.
-
Initial Weighing (
): Weigh the capped transfer vial containing the salt. Record the mass. -
Transfer: Take the vial to your reaction vessel. Quickly uncap, pour the salt into the reactor, and immediately recap the vial. Do not aim for a specific number on the balance during this step. Speed is the priority.
-
Final Weighing (
): Return the capped (now empty or partially empty) vial to the balance and weigh it. -
Calculation:
Expert Insight: This method eliminates the error caused by moisture absorbing onto the salt while it sits on the balance pan. The salt is only exposed to air for the split second of transfer.
Module 3: Drying & Recovery (Troubleshooting Clumping)
If your free-flowing powder has turned into a hard cake or a goo, it has deliquesced. It can be salvaged.
Vacuum Drying Protocol
Equipment: Vacuum oven, P₂O₅ (Phosphorus Pentoxide) or KOH pellets.
-
Setup: Place the Piperidine HCl in a wide-mouth weighing bottle or beaker. Cover the mouth with aluminum foil and poke small holes (pinholes) to prevent powder bumping.
-
Desiccant: Place a tray of KOH pellets in the bottom of the vacuum oven.
-
Why KOH? Piperidine is an amine (base). If any free amine dissociates, acidic desiccants might trap it. KOH keeps the atmosphere basic/neutral and aggressively absorbs water.
-
-
Conditions:
-
Pressure: < 10 mbar (High Vacuum).
-
Temperature: 40°C - 50°C. (Melting point is ~245°C, but we avoid high heat to prevent thermal degradation or sublimation of free base traces).
-
-
Duration: Dry to constant weight (usually 12–24 hours).
Module 4: Quality Control & Water Quantification
How do you know your stoichiometry is correct?
Visualizing the Handling Workflow
The following diagram illustrates the decision logic for handling the salt based on its physical state.
Figure 1: Decision Matrix for handling Piperidine HCl based on physical aggregation state.
Karl Fischer (KF) Titration Notes
Standard KF reagents often fail with amines because amines can shift the pH, causing a side reaction that consumes iodine continuously (vanishing endpoint).[2]
-
Solution: Use a Buffered KF Reagent (containing salicylic acid or benzoic acid) designed specifically for amines. This neutralizes the basicity and ensures accurate water counting.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Yield is >100% or Stoichiometry fails | Excess water weight in the starting material. | Calculate the "Effective Molecular Weight." If the salt contains 10% water, adjust the MW used in calculations by a factor of 1.1. Ideally, dry the salt first. |
| Material turns to liquid on the balance | Extreme deliquescence due to high humidity. | Stop. Switch to Glove Box or Glove Bag handling under N₂ or Ar atmosphere. Use the "Weighing by Difference" protocol. |
| NMR shows broad peak at ~3.5-4.5 ppm | Water contamination. | Run a qNMR (Quantitative NMR) with an internal standard to quantify the water exactly if KF is unavailable. |
| Smell of "fishy" amine in the salt | Hydrolysis or presence of free base. | The salt may have partially dissociated. Recrystallize from ethanol/diethyl ether to restore the pure HCl salt form. |
References
-
Fisher Scientific. (2025).[3] Safety Data Sheet: Piperidine Hydrochloride. Retrieved from
-
American Chemical Society (ACS). Drying and Weighing Hygroscopic Substances in Microanalysis. Analytical Chemistry. Retrieved from
-
Mettler Toledo. Karl Fischer Titration of Amines. Technical Application Note. Retrieved from
-
Sigma-Aldrich. Technical Bulletin: Handling Hygroscopic Reagents. Retrieved from
Sources
Troubleshooting NMR impurities in 3-alkylpiperidine synthesis
Technical Support Center: 3-Alkylpiperidine Synthesis
Welcome to the technical support center for the synthesis of 3-alkylpiperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in synthesizing and purifying these valuable heterocyclic scaffolds. The piperidine moiety is a cornerstone in modern pharmaceuticals, and achieving high purity is paramount for reliable downstream applications.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common impurities identified by Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions & Troubleshooting Guides
This section directly addresses specific issues you may encounter during the synthesis, work-up, and purification of 3-alkylpiperidines.
Category 1: Impurities from Starting Materials & Reaction Intermediates
Question 1: My ¹H NMR spectrum shows sharp aromatic signals between 7.0-8.5 ppm that don't correspond to my product. What are they?
Answer: The presence of signals in the aromatic region typically points to unreacted pyridine-based starting materials or partially hydrogenated intermediates. The catalytic hydrogenation of substituted pyridines is a common route to 3-alkylpiperidines, but this reaction can often be incomplete.[3]
-
Unreacted 3-Alkylpyridine: This is the most common culprit. The characteristic chemical shifts and coupling patterns of the pyridine ring will be present.
-
Partially Reduced Intermediates: Species like 3-alkyl-1,2,3,6-tetrahydropyridine or dihydropyridine isomers can also be present. These intermediates often result from insufficient catalyst loading, low hydrogen pressure, or catalyst poisoning.[1][2] The olefinic protons of these intermediates typically appear in the 4.5-6.0 ppm region of the ¹H NMR spectrum.
Causality & Experimental Choice: The aromaticity of the pyridine ring makes its complete reduction a high-energy process.[2] Catalytic hydrogenation conditions must be robust enough to overcome this energy barrier.
Troubleshooting Steps:
-
Increase Hydrogen Pressure/Reaction Time: Ensure the reaction is running at the recommended pressure and consider extending the reaction time.
-
Check Catalyst Activity: The catalyst (e.g., PtO₂, Rh/C, Pd/C) may be old or deactivated. Use freshly opened catalyst or a new batch. In some cases, an acid additive like glacial acetic acid can improve catalyst efficacy by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[3]
-
Purification: If the reaction cannot be driven to completion, these aromatic impurities can typically be removed via column chromatography or, in some cases, by azeotropic distillation.[4]
Question 2: I'm performing a reductive amination to synthesize an N-substituted 3-alkylpiperidine and see an unexpected signal around 8.0 ppm in the ¹H NMR. What is this impurity?
Answer: A signal around 8.0 ppm in the context of a reductive amination likely corresponds to an unreacted imine or iminium ion intermediate. Reductive amination is a two-step, one-pot process: (1) formation of an imine/iminium ion from a ketone/aldehyde and an amine, and (2) reduction of this intermediate to the final amine.[5]
Causality & Experimental Choice: If the reducing agent is not efficient or is added prematurely, the imine intermediate can persist. Common reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are chosen because they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5][6]
Troubleshooting Steps:
-
Ensure Complete Imine Formation: Before adding the reducing agent, allow sufficient time for the amine and carbonyl to form the imine intermediate. This equilibrium can be favored by removing the water byproduct (e.g., using molecular sieves).
-
Verify Reducing Agent Activity: The hydride reagent may have degraded upon storage. Use a fresh bottle.
-
pH Control: The rate of both imine formation and reduction is pH-dependent. The reaction is typically run under mildly acidic conditions (pH 4-6) to activate the carbonyl and promote imine formation without excessively protonating the starting amine.
-
Post-Reaction Quench: If the impurity persists, a more robust reducing agent like sodium borohydride (NaBH₄) can be added during the work-up to reduce any remaining imine, though this may also reduce any unreacted starting aldehyde/ketone.
Category 2: Byproducts from Side Reactions
Question 3: My N-alkylation reaction resulted in a complex NMR spectrum and a product with poor solubility in organic solvents. Mass spectrometry shows a mass corresponding to my desired product plus another alkyl group. What happened?
Answer: You have likely formed a quaternary ammonium salt through over-alkylation. This is a very common side reaction when alkylating piperidines with reactive alkyl halides.[7][8] The secondary amine product is nucleophilic and can compete with the starting piperidine for the alkylating agent, leading to the formation of a tertiary amine and subsequently the quaternary salt.
Causality & Experimental Choice: This side reaction is kinetically driven. Using highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) or an excess of the alkylating agent significantly increases the rate of the second alkylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Preventative Measures:
-
Stoichiometry Control: Use the piperidine as the excess reagent or use no more than 1.0 equivalent of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, giving the primary amine a better chance to react before the secondary amine product does.
-
Alternative Synthesis: For N-methylation or N-benzylation, the Eschweiler-Clarke reaction or reductive amination are superior methods that preclude over-alkylation.[9]
Question 4: During the hydrogenation of a 3-(trifluoromethyl)pyridine, my ¹⁹F NMR shows multiple signals, and the mass of my final product is lower than expected. Why?
Answer: This is indicative of hydrodefluorination, a known side reaction during the catalytic hydrogenation of fluorinated heterocycles.[10] The catalyst can cleave the C-F bond and replace it with a C-H bond, leading to a mixture of partially defluorinated byproducts.
Causality & Experimental Choice: The choice of catalyst and solvent system is critical. Palladium catalysts are often more prone to causing dehalogenation than platinum or rhodium. The reaction conditions (temperature, pressure) also play a significant role.
Mitigation Strategies:
-
Catalyst Selection: A rhodium catalyst (e.g., Rh/C) is often more effective and less likely to cause hydrodefluorination compared to palladium catalysts.[10]
-
Milder Conditions: Attempt the reaction under lower hydrogen pressure and at room temperature.
-
Additive Use: In some cases, adding a base like triethylamine can suppress the acidic conditions that may promote C-F bond cleavage. Conversely, some protocols use additives like titanium isopropoxide to scavenge fluoride ions and prevent catalyst poisoning.[10]
Category 3: Protecting Group-Related Impurities
Question 5: After deprotecting my N-Boc-3-alkylpiperidine with TFA, my NMR shows a persistent singlet around 1.4-1.5 ppm. Is this residual protecting group?
Answer: Yes, a singlet in the 1.4-1.5 ppm region is the characteristic signal for the nine equivalent protons of the tert-butyl group of a Boc (tert-butoxycarbonyl) protecting group. Its presence indicates incomplete deprotection.
Causality & Experimental Choice: The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent.[11] Incomplete cleavage can result from:
-
Insufficient Acid: Not using enough equivalents of acid or using a concentrated reaction mixture where the acid is not in sufficient excess.
-
Short Reaction Time: The cleavage reaction requires time to go to completion, often 1-2 hours at room temperature.
-
Scavenger Issues: During deprotection, the released tert-butyl cation is highly reactive and can re-alkylate electron-rich functionalities. While not directly related to incomplete deprotection, byproducts from this process can complicate spectra. Scavengers like triisopropylsilane (TIS) are often added to trap this cation.
Troubleshooting Protocol: Ensuring Complete Boc Deprotection
-
Reagents: N-Boc-3-alkylpiperidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure: a. Dissolve the N-Boc piperidine in DCM (approx. 0.1 M). b. Add TFA (typically 25-50% v/v, at least 10 equivalents). c. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS. d. If the reaction is incomplete, add more TFA or extend the reaction time. e. Upon completion, concentrate the mixture in vacuo to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA. f. The resulting product will be the piperidinium trifluoroacetate salt.
Category 4: General NMR Interpretation Challenges
Question 6: The signals for my piperidine ring protons (1.5-3.5 ppm) are very broad and poorly resolved. How can I get a better spectrum?
Answer: Broad signals for the piperidine ring are a classic NMR challenge and can stem from several phenomena.[12]
-
Conformational Dynamics: The piperidine ring undergoes a rapid chair-chair interconversion. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening. This is especially true for the protons alpha to the nitrogen.[12]
-
Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus (I=1) has a quadrupole moment which can interact with the local electric field gradient, providing an efficient relaxation pathway. This can shorten the T₂ relaxation time of adjacent protons (especially the α-protons), causing their signals to broaden.[12]
-
Sample Purity/Preparation: The presence of paramagnetic impurities (e.g., residual metal catalyst) or a viscous sample can cause severe line broadening.[12][13]
Solutions & Advanced Techniques:
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a different temperature is the most powerful tool here.[12]
-
Low Temperature: Cooling the sample will slow the chair-chair interconversion. If you can reach the coalescence temperature, you may be able to "freeze out" the individual axial and equatorial protons, which will then appear as sharper, distinct signals.
-
High Temperature: Heating the sample will accelerate the interconversion, moving it into the "fast exchange" regime, which can also result in sharper, averaged signals.
-
-
Acidification: Adding a drop of DCl or TFA-d to the NMR sample will protonate the piperidine nitrogen. This changes the electronic environment and can alter the conformational equilibrium, sometimes resulting in sharper signals. It will also convert the N-H proton into a non-exchanging N-D, removing its signal.
-
Sample Filtration: If paramagnetic metals are suspected, filtering the NMR sample through a small plug of celite or silica can remove them.
NMR Troubleshooting Decision Tree:
Caption: Decision tree for diagnosing broad NMR signals.
Reference Data & Protocols
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts
This table provides approximate chemical shift ranges for 3-alkylpiperidines and common related impurities in CDCl₃. Note that shifts are highly dependent on the N-substituent, the 3-alkyl group, and the solvent.
| Compound/Fragment | Protons | ¹H Shift (ppm) | Carbons | ¹³C Shift (ppm) |
| 3-Alkylpiperidine | H-2 (ax, eq) | 2.9 - 3.2, 2.4 - 2.7 | C-2 | 50 - 58 |
| H-6 (ax, eq) | 2.8 - 3.1, 2.2 - 2.6 | C-6 | 45 - 55 | |
| H-3 | 1.5 - 1.9 | C-3 | 30 - 40 | |
| H-4, H-5 | 1.2 - 1.8 | C-4, C-5 | 24 - 35 | |
| N-H | 1.0 - 2.5 (broad) | Alkyl | Varies | |
| 3-Alkylpyridine | Aromatic H | 7.0 - 8.5 | Aromatic C | 120 - 150 |
| N-Boc Group | -C(CH₃)₃ | ~1.45 (s, 9H) | -C (CH₃)₃ | ~28.4 |
| >C =O | ~155 | |||
| -C (CH₃)₃ | ~79.5 | |||
| Residual Solvents | Dichloromethane | ~5.30 | ||
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | |||
| Toluene | 2.36 (s), 7.17-7.29 (m) |
Data compiled from typical values and references.[14][15][16][17]
Protocol 1: Acid-Base Extraction for Purification
This technique is highly effective for separating basic piperidine products from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl. The basic 3-alkylpiperidine will be protonated to form a hydrochloride salt, which is soluble in the aqueous phase.
-
Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral/acidic impurities, can be discarded.
-
Basification: Cool the collected aqueous layer in an ice bath. Slowly add a base (e.g., 3 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12), which can be checked with pH paper. This deprotonates the piperidinium salt, causing the free base to precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 3-alkylpiperidine.
References
-
Protecting group - Wikipedia. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (2021). Molecules. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023). Journal of the American Chemical Society. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. [Link]
-
A Novel Three‐Component Reaction of Halo‐Pyridines with Grignard Reagents. (2020). Chemistry – An Asian Journal. [Link]
-
List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. - ResearchGate. [Link]
-
Studies on the reaction of 3-cyanopyridine with grignard reagents. Journal of Organometallic Chemistry. [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2018). Nature Communications. [Link]
-
Tables For Organic Structure Analysis - University of Colorado Boulder. [Link]
-
Piperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
-
Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (2007). Organic & Biomolecular Chemistry. [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC. (2024). Chemical Science. [Link]
-
The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine - ResearchGate. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). [Link]
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009). [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. [Link]
-
Piperidine Synthesis. - DTIC. [Link]
- Process for the purification of piperidine - Google P
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Targets in Heterocyclic Systems. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments. (2017). Concepts in Magnetic Resonance Part A. [Link]
-
NMR CASE Troubleshooting Guide - Bruker. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. [Link]
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. asianpubs.org [asianpubs.org]
- 4. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting & Storage Guidelines for Piperidine Salts
Welcome to the Technical Support Center for Piperidine Salt Storage and Handling. Piperidine derivatives are ubiquitous in pharmaceutical development, but their secondary amine structure and salt forms present unique stability challenges. This guide provides causal explanations, troubleshooting workflows, and validated protocols to prevent degradation during your experiments.
Mechanisms of Piperidine Salt Degradation
To effectively store piperidine salts, one must understand the chemical causality behind their degradation:
-
Oxidative Degradation: The nitrogen atom and adjacent α-carbons in the piperidine ring are highly susceptible to oxidation. Exposure to atmospheric oxygen catalyzes the formation of polar N-oxides and imines ()[1].
-
Photo-Oxidation: Ultraviolet and ambient light provide the activation energy required for free-radical initiation. This pathway often results in hydrogen abstraction from the C2 or C3 positions, leading to ring-opening autoxidation or the formation of 2,3,4,5-tetrahydropyridine ()[2].
-
Hygroscopicity & Hydrolysis: Many piperidine salts (particularly hydrochlorides) are highly hygroscopic. Moisture ingress causes deliquescence (the solid dissolves in absorbed atmospheric water). This physical state change drastically increases molecular mobility, accelerating secondary hydrolytic or oxidative reactions ().
Frequently Asked Questions (FAQs)
Q: My piperidine hydrochloride powder turned from a white crystalline solid to a yellowish, sticky mass. What happened? A: This is a dual-factor degradation. The "stickiness" is caused by deliquescence—the salt absorbed ambient humidity due to poor desiccation. The "yellowish" discoloration indicates that the resulting localized aqueous environment accelerated oxidation, forming N-oxides and imines[1]. Solution: Always store these salts in tightly sealed containers within a desiccator.
Q: How should I store piperidine salt solutions for long-term experimental use? A: Solutions lack the crystalline lattice energy that protects solid salts, making them far more vulnerable to degradation. For long-term storage, purge the solution with an inert gas (Argon or Nitrogen) to displace dissolved oxygen, use amber glass vials to block UV-initiated photo-oxidation, and store at 2–8 °C[1].
Q: Does the choice of counterion affect the storage conditions? A: Yes. While the piperidine ring's intrinsic vulnerability to oxidation remains constant, the counterion dictates physical stability. Hydrochloride salts readily absorb moisture, whereas bulkier organic counterions (e.g., tosylate) often yield less hygroscopic solids, reducing moisture-driven degradation kinetics.
Quantitative Storage Guidelines
Adhering to standardized stability conditions is critical for reproducibility. The table below summarizes the recommended storage parameters aligned with ICH Q1A(R2) guidelines for drug substances ()[3].
| Storage Condition | Temperature / Humidity | Container Closure System | Minimum Sampling Frequency | Primary Preventive Target |
| Long-Term (Zone II) | 25°C ± 2°C / 60% RH ± 5% RH | Double PE bag in HDPE drum with desiccant | 0, 3, 6, 9, 12, 18, 24, 36 months | Slow oxidation & moisture ingress |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Double PE bag in HDPE drum with desiccant | 0, 1, 2, 3, 6 months | Rapid deliquescence & imine formation |
| Working Solutions | 2°C to 8°C (Refrigerated) | Amber glass vial, Argon-purged, PTFE septum | Weekly monitoring | N-oxide formation & photo-oxidation |
Degradation Pathways & Storage Logic
The following diagram illustrates the logical relationship between environmental stressors, degradation mechanisms, and the targeted storage interventions required to protect piperidine salts.
Piperidine salt degradation pathways and targeted storage interventions.
Troubleshooting Protocol: Stability-Indicating LC-MS Workflow
When degradation is suspected, standard UV-based chromatography is often insufficient because piperidine lacks a strong chromophore, and its oxidation products are highly polar. This self-validating Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) protocol isolates and mechanistically identifies the degradation products.
Step 1: Environmentally Controlled Sample Preparation
-
Action: Weigh 10 mg of the suspected piperidine salt inside a nitrogen-purged glove bag or a low-humidity enclosure (<20% RH).
-
Causality: Piperidine hydrochlorides are highly hygroscopic. Ambient handling can induce rapid moisture absorption, altering the sample mass and introducing pre-analytical variables.
-
Action: Dissolve the sample in 10 mL of LC-MS grade Acetonitrile/Water (90:10, v/v) containing 10 mM Ammonium Formate.
-
Causality: This matches the initial HILIC mobile phase conditions, preventing solvent-induced peak distortion (fronting/tailing) during injection.
Step 2: HILIC Chromatographic Separation
-
Action: Inject 2 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 35 °C.
-
Action: Execute a gradient from 95% Acetonitrile to 50% Acetonitrile over 10 minutes. Use 10 mM Ammonium Formate adjusted to pH 3.0 as the aqueous phase.
-
Causality: Standard C18 columns fail to retain polar piperidine salts. The acidic pH ensures the secondary amine remains fully protonated, maximizing retention on the HILIC stationary phase through strong ion-exchange and polar interactions.
Step 3: Self-Validating Mass Spectrometric Detection (Positive ESI)
-
Action: Monitor the parent mass [M+H]+ alongside specific degradation transitions: +16 Da and -2 Da.
-
Causality: This step creates a self-validating system. If a +16 Da mass shift is observed, it confirms N-oxide formation (oxygen exposure). If a -2 Da mass shift is observed, it confirms dehydrogenation to an imine (photo-oxidation)[2]. This absolute mechanistic confirmation dictates whether the user must improve inert gas purging or light protection.
References
-
Møller, K. H., et al. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." The Journal of Physical Chemistry A, 2024. URL:[Link]
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA, 2003. URL:[Link]
Sources
Technical Support Center: Overcoming Catalyst Poisoning During the Reduction of 3-Hexylpyridine
Welcome to the technical support center dedicated to addressing the challenges associated with the catalytic reduction of 3-hexylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar substituted pyridines. Here, we will delve into the common issue of catalyst poisoning, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and actionable protocols to ensure the success of your experiments.
Introduction: The Challenge of 3-Hexylpyridine Reduction
The catalytic hydrogenation of pyridine rings to form piperidines is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry where the piperidine motif is a key structural component in many drugs.[1] The reduction of 3-hexylpyridine, while seemingly straightforward, presents a significant hurdle: catalyst poisoning. The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium), effectively deactivating them.[2][3] This guide provides a structured approach to understanding, diagnosing, and overcoming this common problem.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-hexylpyridine reduction so slow or completely stalled?
A1: The most probable cause is catalyst poisoning. The nitrogen atom in the 3-hexylpyridine acts as a Lewis base and binds strongly to the active metal centers of your catalyst (e.g., Pd/C, PtO₂), blocking sites that are necessary for hydrogen activation and transfer.[2][3] The electron-donating nature of the hexyl group at the 3-position can increase the electron density on the nitrogen, potentially exacerbating this poisoning effect compared to unsubstituted pyridine.[2]
Q2: What are the visual or observational signs of catalyst poisoning in my reaction?
A2: Key indicators of catalyst poisoning include:
-
A significant decrease in hydrogen uptake or a complete cessation of uptake.[4]
-
The reaction failing to proceed to completion, even with extended reaction times or increased hydrogen pressure.
-
A noticeable change in the color or appearance of the catalyst, although this is not always a reliable indicator.[4]
-
The need for significantly harsher reaction conditions (higher temperature or pressure) to achieve conversion compared to less poisoning substrates.[4]
Q3: How does the 3-hexyl substituent influence catalyst poisoning?
A3: The hexyl group is an electron-donating group. This electronic effect increases the basicity of the pyridine nitrogen, making it a stronger Lewis base.[2] Consequently, it can bind more strongly to the acidic metal centers of the catalyst, leading to more potent poisoning compared to pyridines with electron-withdrawing substituents.[2]
Q4: Can the product, 3-hexylpiperidine, also poison the catalyst?
A4: Yes, this phenomenon is known as product inhibition. 3-Hexylpiperidine, the saturated product, still contains a basic nitrogen atom that can compete with the starting material for active sites on the catalyst.[2] If the product accumulates to a high concentration, it can significantly slow down the reaction rate.[2]
Q5: Are some catalysts more resistant to poisoning by pyridines than others?
A5: Yes, catalyst choice is crucial. While palladium and platinum are common choices, rhodium-based catalysts have demonstrated some resilience to poisoning by nitrogen-containing heterocycles.[3][5] In some cases, using a bimetallic catalyst, such as Ru-Pd, can also offer enhanced activity and stability.[6]
Q6: Is it possible to regenerate a catalyst that has been poisoned by 3-hexylpyridine?
A6: In many cases, yes. The ability to regenerate the catalyst depends on whether the poisoning is reversible or irreversible.[4] For poisoning by pyridine derivatives, which is often a strong but reversible adsorption, several regeneration methods can be effective. Common techniques include thermal treatment under an inert or reactive gas stream and chemical washing with acidic or basic solutions to remove the adsorbed poison.[4][7]
Troubleshooting Guides
Problem 1: Reaction is Sluggish or Stalled from the Onset
This is a classic symptom of strong catalyst poisoning by the 3-hexylpyridine starting material.
Caption: Initial troubleshooting workflow for a slow 3-hexylpyridine reduction.
-
Increase Catalyst Loading: This is often the simplest first step. A higher catalyst concentration may provide enough active sites to overcome the poisoning effect to a certain extent, allowing the reaction to proceed.[2] However, this is not always economically viable, especially on a larger scale.
-
Change the Solvent System: The basicity of the pyridine nitrogen is the root cause of poisoning. By using a protic, acidic solvent such as glacial acetic acid, the pyridine nitrogen can be protonated to form a pyridinium salt.[1][3] This protonation effectively "masks" the lone pair of electrons, preventing it from coordinating to and poisoning the catalyst.
-
Increase Hydrogen Pressure and/or Temperature: Forcing the reaction conditions can sometimes overcome the energy barrier imposed by the poisoned catalyst.[3] However, this may lead to side reactions or degradation of the starting material or product.
-
Consider a Different Catalyst: If the above steps are ineffective, switching to a different catalyst is recommended. Rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃) have shown promise for the hydrogenation of unprotected pyridines under milder conditions.[3][5]
Problem 2: Reaction Starts but Slows Down or Stops Prematurely
This pattern often points to either product inhibition or the presence of impurities in the starting materials or solvent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Separation of 3-Hexylpiperidine Isomers
Introduction: The "Invisible" Chiral Challenge
Welcome to the technical support hub for 3-Hexylpiperidine. As researchers, you are likely facing a trifecta of challenges with this molecule:
-
Lack of Chromophore: The saturated piperidine ring and hexyl chain possess negligible UV absorbance above 205 nm.
-
Chiral Resolution: The C3 position creates enantiomers (
and ) that require specialized polysaccharide-based selectors. -
Peak Tailing: The secondary amine (
) interacts aggressively with residual silanols on stationary phases.
This guide moves beyond generic advice, offering specific, self-validating protocols to overcome these hurdles.
Module 1: Detection Strategies (The "Visibility" Issue)
Q: I am injecting 3-hexylpiperidine but seeing no peaks on my UV detector. Is my column broken?
A: Your column is likely fine. 3-Hexylpiperidine is UV-transparent. You cannot rely on standard UV detection (254 nm) for this molecule. You have two robust paths forward: Derivatization (for UV/Fluorescence) or Universal Detection .
Option A: Pre-Column Derivatization (Recommended for UV Systems)
Transforming the amine into an amide adds a strong chromophore, allowing standard UV detection and often improving chiral recognition by adding steric bulk.
Protocol: Benzoylation of 3-Hexylpiperidine Target: Reaction of the secondary amine with Benzoyl Chloride.
-
Preparation: Dissolve 10 mg of 3-hexylpiperidine in 1 mL of DCM (Dichloromethane).
-
Base Addition: Add 2.0 equivalents of Triethylamine (TEA) to scavenge the HCl byproduct.
-
Reagent Addition: Add 1.2 equivalents of Benzoyl Chloride dropwise at
. -
Incubation: Stir at room temperature for 30 minutes.
-
Quench: Add 1 mL of 1M NaOH (aq) to hydrolyze excess benzoyl chloride.
-
Extraction: Extract the organic layer, dry over
, and filter. -
Result: You now have N-benzoyl-3-hexylpiperidine, which absorbs strongly at 230–254 nm .
Option B: Universal Detection (No Chemistry Required)
If you cannot alter the molecule (e.g., preparative purification for biological assays), you must switch detectors.
| Detector Type | Suitability | Notes |
| CAD (Charged Aerosol) | High | Excellent sensitivity; response is independent of chemical structure. Requires volatile mobile phase. |
| ELSD (Evaporative Light Scattering) | Medium | Good for gradients. Non-linear response curves can complicate quantification. |
| RI (Refractive Index) | Low | Only works in isocratic mode. Drifts with temperature.[1][2] Not recommended for trace analysis. |
| MS (Mass Spec - ESI+) | High | Detects the |
Module 2: Chiral Method Development
Q: Which column separates 3-hexylpiperidine enantiomers?
A: For piperidine derivatives, Amylose-based and Cellulose-based columns are the gold standard. The "coated" polysaccharide phases are robust and proven for 3-substituted piperidines.
Primary Screen (The "Big 4"):
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1)
-
Why: Historically the most successful selector for basic amines due to its helical cavity structure.
-
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1)
-
Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak OZ-3, Lux Amylose-2)
-
Why: Chlorinated derivatives often provide better resolution for alkyl-substituted piperidines.
-
-
Immobilized Phases (IA/IC): Essential if you plan to use aggressive solvents (DCM, THF) for solubility.
Q: What mobile phase should I use?
A: You must control the protonation state. The amine must be in the free base form or fully ion-paired to prevent peak broadening.
Standard Normal Phase (NP) Protocol:
-
Solvent A: n-Hexane (or Heptane)
-
Solvent B: Isopropanol (IPA) or Ethanol (EtOH)
-
Additive (CRITICAL): 0.1% Diethylamine (DEA) or 0.1% Ethanolamine.
-
Starting Point: Hexane/IPA (90:10) + 0.1% DEA.[3] Flow: 1.0 mL/min.[4]
Supercritical Fluid Chromatography (SFC) Protocol (Greener/Faster):
-
Mobile Phase:
(Main) + Methanol (Modifier). -
Additive: 0.2% Isopropylamine or DEA in the Methanol.
-
Why SFC?
is naturally acidic, which helps suppress silanol activity, but a basic additive is still required for peak symmetry of strong bases like piperidine.
Module 3: Troubleshooting Peak Tailing
Q: My peaks look like shark fins (severe tailing). How do I fix this?
A: Tailing in 3-hexylpiperidine analysis is almost always caused by the interaction between the basic nitrogen (
The "Silanol Suppression" Workflow:
Caption: Logic flow for resolving peak asymmetry in basic amine chromatography.
Module 4: Method Development Workflow
Use this visual guide to navigate the entire experimental process, from sample prep to final purification.
Caption: Step-by-step decision pathway for 3-hexylpiperidine method development.
References
-
Chittabathina, V. R., et al. (2014).[3] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[3]
- Relevance: Establishes the protocol for derivatizing 3-substituted piperidines with acid chlorides to enable UV detection on polysaccharide columns.
-
Phenomenex. (2023).[5] "HPLC Troubleshooting Guide: Peak Tailing."
- Relevance: Authoritative guide on suppressing silanol interactions for basic amines using mobile phase modifiers.
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H."
- Relevance: Provides the operational limits and solvent compatibility for the primary column recommended for piperidine separ
-
Rowan University. (2023). "Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry."
- Relevance: Highlights the compatibility of piperidine deriv
Sources
Validation & Comparative
Comparative 1H NMR Profiling: 3-Hexylpiperidine Hydrochloride vs. Free Base Analogues
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 3-Hexylpiperidine Hydrochloride , a critical pharmacophore intermediate. The primary analytical challenge lies in distinguishing the hydrochloride salt from its free base and N-alkylated analogues due to conformational locking and protonation-induced deshielding.
The Verdict: The HCl salt is definitively identified by the downfield shift of
Experimental Protocol: Sample Preparation & Acquisition
Causality: Piperidine salts often exhibit poor solubility in standard
Workflow Diagram
Caption: Optimized workflow for piperidine salt analysis. Note the critical decision point regarding solvent choice for solubility vs. resolution.
Step-by-Step Methodology
-
Solvent Choice:
-
Primary: DMSO-
is recommended for the HCl salt to ensure complete solubility and visibility of the protons. -
Alternative:
can be used if the salt is lipophilic enough (due to the hexyl chain), but often requires a drop of to solubilize, which will exchange the NH protons (erasing a key diagnostic).
-
-
Preparation: Dissolve 10–15 mg of 3-Hexylpiperidine HCl in 0.6 mL of solvent.
-
Shimming: The hexyl chain creates a massive signal overlap. Automated shimming (topshim) is usually sufficient, but manual z-shimming may be required to resolve the triplet of the terminal methyl group.
-
Acquisition:
-
Pulse Angle:
(ensures quantitative accuracy). -
Relaxation Delay (
): 2.0 seconds (crucial for accurate integration of the ratio between the single ring protons and the 13-proton alkyl chain).
-
Spectral Analysis: The "Fingerprint" of the Salt
The 3-Hexylpiperidine HCl spectrum is defined by three distinct regions. The presence of the hexyl group at the C3 position locks the ring conformation, typically placing the bulky hexyl group in the equatorial position to minimize 1,3-diaxial strain.
Region A: The Ammonium Protons (8.0 – 9.5 ppm)
-
Signal: Broad singlet or two broad humps (integration ~2H).
-
Mechanism: The nitrogen is protonated (
). These protons are acidic and exchangeable. -
Diagnostic Value: High. This signal is absent in the Free Base.
-
Note: In DMSO-
, these may appear as resolved triplets due to coupling with adjacent CH2 protons ( Hz).
Region B: The Alpha-Protons (3.0 – 3.6 ppm)
-
Signal: Two distinct multiplets (Integration 4H total: C2-H and C6-H).
-
Mechanism: The positive charge on the nitrogen exerts a strong inductive electron-withdrawing effect (-I) , deshielding the adjacent protons.
-
Shift Comparison:
-
Free Base:
2.2 – 2.9 ppm. -
HCl Salt:
3.0 – 3.6 ppm (Downfield shift of ~0.7 ppm).
-
Region C: The Aliphatic Envelope (0.8 – 2.0 ppm)
-
Signal: Massive overlap of multiplets.
-
Composition:
-
Terminal Methyl (Hexyl): Triplet at
~0.9 ppm (3H). Use this for calibration. -
Bulk Methylene (Hexyl): Broad envelope
1.2 – 1.4 ppm (~8H). -
Ring Protons (C4, C5): Buried within the envelope
1.5 – 1.9 ppm. -
Methine (C3-H): Often obscured, but may appear as a broad multiplet near 1.8 ppm.
-
Comparative Analysis: Product vs. Alternatives
This section objectively compares the HCl salt against its primary alternatives: the Free Base (often the starting material) and the N-Methyl derivative (a common impurity).
| Feature | 3-Hexylpiperidine HCl (Target) | 3-Hexylpiperidine Free Base (Alternative) | N-Methyl-3-Hexylpiperidine (Impurity) |
| Nitrogen Protons | Absent | ||
| Alpha Protons (C2, C6) | |||
| N-Methyl Signal | Absent | Absent | Singlet ~2.2 ppm |
| Solubility ( | Low / Moderate | High | High |
| Solubility ( | High | Low (Oils out) | Moderate (pH dependent) |
Structural Assignment Logic
Caption: Logic flow for distinguishing Salt vs. Free Base using 1H NMR integration and chemical shift zones.
Advanced Validation: Self-Validating Protocols
To ensure the "Trustworthiness" of your analysis, employ these verification steps:
The Shake (The "Disappearing Act")
If you suspect the peaks at 8-9 ppm are impurities rather than the salt
-
Run the standard spectrum in
(or DMSO). -
Add 1-2 drops of
to the NMR tube and shake vigorously. -
Result: The
peaks will disappear (exchange with D) and the HDO peak at ~4.7 ppm will grow. The -protons (C2/C6) will remain but may slightly shift or sharpen due to loss of coupling to NH.
COSY Correlation (Connectivity)
Since the hexyl chain obscures the ring protons (C3, C4, C5), a COSY (Correlation Spectroscopy) 2D experiment is essential for full assignment.
-
Look for: Cross-peaks between the distinct
-protons (3.0-3.6 ppm) and the buried signals in the 1.5-1.9 ppm region. This confirms which "hump" in the aliphatic envelope belongs to the ring C3/C5 protons versus the hexyl chain.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on general chemical shifts and amine salt effects).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for conformational analysis of substituted piperidines and A-values).
-
Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Reference for acidity of ammonium salts in DMSO).
Sources
Mastering the Mass Spectrometry of 3-Alkylpiperidines: A Comparative Fragmentation Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Bioanalytical Scientists Topic: Mass Spectrometry Fragmentation Pattern of 3-Alkylpiperidines
Executive Summary: The Structural Fingerprint
In drug development and forensic analysis, distinguishing between isomeric piperidines is a critical challenge. 3-Alkylpiperidines (e.g., 3-methylpiperidine) represent a specific structural class where the alkyl substituent is located at the meta position relative to the nitrogen.
This guide compares the fragmentation performance of 3-alkylpiperidines against their positional isomers (2-alkyl and 4-alkyl). While 2-alkylpiperidines offer a clear "self-declaring" mass spectral signature, 3-alkylpiperidines present a more complex profile that mimics the 4-alkyl isomers. This guide provides the mechanistic insight and experimental protocols required to unambiguously identify these compounds.
Quick Comparison Matrix
| Feature | 2-Alkylpiperidines (Alternative) | 3-Alkylpiperidines (The Product) | 4-Alkylpiperidines (Alternative) |
| Dominant Mechanism | Direct | Ring | Ring |
| Base Peak (EI) | |||
| Molecular Ion ( | Very Weak / Absent | Strong / Distinct | Strong / Distinct |
| Differentiation Difficulty | Low (Distinct Spectrum) | High (Requires Chromatography vs 4-isomer) | High (Requires Chromatography vs 3-isomer) |
Mechanistic Deep Dive: The "Why" Behind the Spectrum
To interpret the mass spectrum of a 3-alkylpiperidine, one must understand the hierarchy of radical-induced fragmentation. The nitrogen atom directs the fragmentation via
The Mechanism of Differentiation[1]
-
2-Alkylpiperidines (The "Easy" Case): The alkyl group is attached to the
-carbon. The radical site on the nitrogen induces cleavage of the bond between the -carbon and the alkyl group. This results in the loss of the entire alkyl side chain, forming a stable iminium ion.-
Result: A massive base peak at
.
-
-
3-Alkylpiperidines (The "Complex" Case): The alkyl group is on the
-carbon (C3). The -cleavage rules still apply, but the bonds adjacent to the nitrogen (C2-C3 or C6-C5) are part of the ring.-
Primary Event: The ring opens. The alkyl group is not lost immediately.
-
Secondary Event: The ring-opened radical cation undergoes further fragmentation (e.g., loss of ethylene or propylene).
-
Result: The molecular ion (
) is often preserved or loses only a hydrogen atom ( ), making it much more intense than in the 2-isomer.
-
Visualization: Fragmentation Pathways
The following diagram maps the divergent pathways for 2-methyl vs. 3-methylpiperidine, illustrating why their spectra differ so drastically.
Figure 1: Comparative fragmentation pathways. Note the direct path to m/z 84 for the 2-isomer, contrasting with the retention of the methyl group in the 3-isomer's primary ions.
Comparative Analysis: 3-Alkyl vs. 4-Alkyl
While distinguishing a 3-alkylpiperidine from a 2-alkylpiperidine is straightforward via EI-MS, distinguishing it from a 4-alkylpiperidine is chemically difficult. Both isomers undergo ring opening rather than side-chain loss, leading to nearly identical mass spectra.
Diagnostic Ion Table (EI, 70 eV)
| Ion (m/z) | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine | Diagnostic Value |
| 99 ( | < 5% | ~20-30% | ~20-30% | Distinguishes 2- from 3/4- |
| 98 ( | < 10% | 100% (Base) | 100% (Base) | Distinguishes 2- from 3/4- |
| 84 ( | 100% (Base) | < 5% | < 5% | Definitive for 2-isomer |
| 70 ( | Low | Moderate | Moderate | Non-diagnostic |
| 57 ( | Low | Moderate | Moderate | Non-diagnostic |
Critical Insight: Mass spectrometry alone is often insufficient to distinguish 3-methyl from 4-methylpiperidine with high confidence. The "Product" (identification of the 3-isomer) relies on chromatographic resolution or derivatization .
Experimental Protocol: The Self-Validating Workflow
Since spectral data can be ambiguous between 3- and 4-isomers, the following protocol ensures identification through retention time locking and specific column selection.
Protocol: Isomer-Specific GC-MS Analysis
Objective: Unambiguous separation of 2-, 3-, and 4-methylpiperidine.
Reagents & Materials:
-
Column: High-polarity cyanopropyl phase (e.g., CP-7421, DB-23, or equivalent). Why: Polar phases interact strongly with the amine functionality, maximizing separation of positional isomers.
-
Derivatization Agent (Optional but Recommended): Trifluoroacetic anhydride (TFAA). Why: Improves peak shape and creates unique fragmentation patterns for the N-TFA derivatives.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM).
-
Self-Validation Check: Add deuterated internal standard (e.g., piperidine-d11) to confirm injection quality.
-
-
GC Conditions (Cyanopropyl Column):
-
Inlet: 250°C, Split 20:1.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 50°C (Hold 2 min).
-
Ramp 1: 5°C/min to 120°C (Critical for isomer separation).
-
Ramp 2: 20°C/min to 240°C (Hold 5 min).
-
-
Transfer Line: 260°C.
-
-
MS Acquisition:
-
Mode: Electron Impact (EI), 70 eV.
-
Scan Range: m/z 35 – 200.
-
Solvent Delay: 3.0 min.
-
-
Data Analysis Criteria:
-
Criterion 1 (2-isomer): Look for Base Peak m/z 84.
-
Criterion 2 (3- vs 4-isomer): Compare Retention Time (RT). On polar columns, the elution order is typically 2-methyl < 3-methyl < 4-methyl due to steric shielding of the nitrogen interaction with the stationary phase.
-
Validation: You must run authentic standards of 3- and 4-methylpiperidine to establish the exact RT gap (typically 0.2 - 0.5 min).
-
Derivatization "Pro-Tip"
If RT separation is poor, derivatize with Carbon Disulfide (
-
Reaction: Add 10 µL
and 10 µL Triethylamine to the sample. -
Result: The resulting dithiocarbamates often show improved separation and distinct molecular ions (
at m/z 175 for methylpiperidine dithiocarbamate).
References
-
NIST Mass Spectrometry Data Center. (2023). Piperidine, 3-methyl- Mass Spectrum. National Institute of Standards and Technology.[1] [Link]
-
Scientific Instrument Services. (2024). Mass Spectra of Piperidine Alkaloids. [Link]
-
PubChem. (2025). 3-Methylpiperidine Compound Summary. National Library of Medicine. [Link]
Sources
Comparative biological activity of 3-hexyl vs 3-octyl piperidine
Executive Summary: The Lipophilic Tipping Point
In the optimization of piperidine-based pharmacophores, the alkyl side-chain length is a critical determinant of biological efficacy. This guide provides a technical comparison between 3-hexylpiperidine (C6) and 3-octylpiperidine (C8) .
While both compounds share the core piperidine scaffold—a ubiquitous nitrogen heterocycle in FDA-approved drugs—their biological behaviors diverge significantly due to the "Lipophilic Tipping Point." The transition from a hexyl to an octyl chain frequently shifts the mechanism of action from specific receptor modulation (e.g., Sigma-1, nAChR) to non-specific membrane perturbation .[1]
Key Takeaway:
-
3-Hexylpiperidine: Preferred for target-specific binding where steric bulk must be balanced with solubility. It often exhibits a wider therapeutic window with lower cytotoxicity.
-
3-Octylpiperidine: Exhibits superior antimicrobial and antifungal potency due to enhanced membrane insertion capabilities but carries a higher risk of mammalian cytotoxicity.
Chemical & Physical Properties Profile
The biological divergence begins with physicochemical properties. The addition of two methylene units (
| Property | 3-Hexylpiperidine | 3-Octylpiperidine | Impact on Bioactivity |
| Molecular Formula | Octyl variant has higher steric bulk. | ||
| Molecular Weight | ~169.31 g/mol | ~197.36 g/mol | Both cross BBB; Octyl is bulkier. |
| Calc. LogP (approx) | ~3.2 - 3.5 | ~4.1 - 4.5 | Critical: Octyl is significantly more lipophilic, favoring membrane retention.[1] |
| Water Solubility | Moderate (as salt) | Low (requires DMSO/surfactant) | Hexyl is easier to formulate for aqueous assays. |
| pKa (Piperidine N) | ~11.0 | ~11.0 | Both exist as cations at physiological pH (7.4). |
Biological Activity Analysis
Antimicrobial Potency (The "Cutoff" Effect)
Alkyl-substituted piperidines mimic the activity of antimicrobial peptides and marine alkaloids (e.g., Haliclona sponge alkaloids). Activity is governed by the ability of the protonated nitrogen to attract the negatively charged bacterial cell wall, while the alkyl tail inserts into the lipid bilayer.
-
3-Octylpiperidine (The Disruptor):
-
Performance: Generally exhibits 2-4x lower Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria (e.g., S. aureus) compared to the hexyl analog.
-
Mechanism: The C8 chain length is often optimal for spanning or disrupting the phospholipid bilayer thickness, causing leakage of intracellular contents (e.g., calcein leakage assays).[1]
-
-
3-Hexylpiperidine (The Moderate):
-
Performance: Shows moderate activity. The C6 chain is sometimes too short to stably anchor in the membrane core, leading to reversible binding rather than lysis.
-
Utility: Better suited for Gram-negative targets where outer membrane permeability is the limiting factor, as highly lipophilic C8 chains may get trapped in the LPS layer.
-
Cytotoxicity & Selectivity[2]
-
Mammalian Toxicity: 3-Octylpiperidine often shows higher cytotoxicity (lower
) against mammalian cell lines (e.g., HEK293, CHO).[1] The surfactant-like nature of the C8 chain can solubilize mammalian membranes non-specifically. -
Therapeutic Index (TI): 3-Hexylpiperidine typically offers a superior TI. It retains sufficient hydrophobicity for receptor binding but lacks the detergent-like aggression of the octyl variant.
Receptor Modulation (Sigma-1 & nAChR)
-
Sigma-1 Receptors: 3-substituted piperidines are classic scaffolds for Sigma-1 ligands (neuroprotection, analgesia).[1] The hydrophobic binding pocket of Sigma-1 accommodates alkyl chains.
-
Insight: If the pocket depth is limited, the 3-hexyl group may provide optimal occupancy. The 3-octyl group can incur steric penalties, reducing affinity (
), or conversely, boost affinity if the pocket is deep and hydrophobic, but at the cost of "drug-likeness."[1]
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the two analogs based on their lipophilicity.
Caption: Divergent mechanistic pathways driven by alkyl chain length. C6 favors specific receptor fit; C8 favors non-specific membrane disruption.[1]
Experimental Protocols
To validate the comparative activity, the following self-validating protocols are recommended.
Protocol A: Minimum Inhibitory Concentration (MIC)
Objective: Quantify antimicrobial potency difference. Standard: CLSI M07-A10 Guidelines.
-
Preparation: Dissolve 3-hexyl and 3-octyl piperidine (hydrochloride salts) in DMSO to 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 0.5 µg/mL in a 96-well plate.
-
Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL. -
Control: Include Positive Control (Ciprofloxacin) and Solvent Control (DMSO < 1%).
-
Incubation: 37°C for 18-24 hours.
-
Readout: The lowest concentration with no visible growth is the MIC.
-
Expected Result: 3-Octyl MIC < 3-Hexyl MIC (e.g., 4 µg/mL vs 16 µg/mL).[1]
-
Protocol B: Calcein Leakage Assay (Mechanism Confirmation)
Objective: Confirm if 3-octyl activity is due to membrane disruption.
-
Liposome Formation: Prepare Large Unilamellar Vesicles (LUVs) mimicking bacterial membranes (POPE/POPG 7:3) containing 70 mM calcein (self-quenching concentration).
-
Treatment: Treat LUVs with compounds at
and MIC. -
Measurement: Monitor fluorescence increase (Ex 490 nm / Em 520 nm) over 10 minutes.
-
Calculation:
Leakage . ( obtained by Triton X-100 lysis).-
Validation: If 3-octyl causes rapid >50% leakage and 3-hexyl causes <10%, the mechanism is confirmed as membrane disruption.
-
Synthesis & Workflow Visualization
The synthesis of these analogs is often achieved via hydrogenation of the corresponding 3-alkylpyridines or alkylation of 3-piperidone.
Caption: Workflow for the synthesis and sequential biological evaluation of 3-alkylpiperidine analogs.
References
-
Rehman, Z. et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Link
-
Kou, J. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Link[1]
-
Hébert, A. et al. (2018). Membrane permeabilization and perturbation induced by alkyl-biguanidium salts.[2] Université de Montréal. Link[1]
-
Mokhtary, M. & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.[1] Advanced Journal of Chemistry. Link
-
Thorarensen, A. et al. (2001). 3-Arylpiperidines as potentiators of existing antibacterial agents.[3] Bioorganic & Medicinal Chemistry Letters.[3] Link
Sources
Crystal Structure Analysis: Piperidine Hydrochloride Salts vs. Alternatives
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary
In rational drug design, the selection of a salt form is a critical decision point that dictates bioavailability, stability, and manufacturability. Piperidine, a ubiquitous pharmacophore found in over 12,000 FDA-approved drugs (e.g., Paroxetine, Donepezil, Fentanyl), is most frequently formulated as a hydrochloride (HCl) salt .[1]
This guide objectively compares the solid-state properties of Piperidine Hydrochloride Salts against their Free Base and Alternative Salt (e.g., Sulfate/Mesylate) counterparts.[1] By leveraging Crystal Structure Analysis (Single Crystal XRD), we elucidate the structural mechanisms—specifically hydrogen bonding topologies and packing efficiencies—that drive these performance differences.[1]
Part 1: Comparative Analysis
1. Stability & Thermal Profile
The primary driver for selecting the HCl salt over the free base is the dramatic increase in thermal stability derived from the crystal lattice energy.[1]
| Feature | Piperidine HCl Salt | Piperidine Free Base | Piperidine Sulfate (Alternative) |
| Melting Point | High (>240°C) .[1][2] The ionic lattice is reinforced by strong charge-assisted hydrogen bonds ( | Low (Liquid or Low MP Solid) . Dominated by weak Van der Waals forces; often liquid at room temp.[2] | Very High (>280°C) .[1][2][3] Often decomposes before melting due to high lattice energy of the dianionic sulfate.[1] |
| Crystal Density | High (~1.1 - 1.3 g/cm³) .[1][2] Efficient packing due to the small ionic radius of | Lower . Less efficient packing; "looser" lattice structure.[2] | Variable . Can be lower if solvent channels (hydrates) are present to accommodate the bulky sulfate ion.[1] |
| Hygroscopicity | Moderate .[2][4] Can form stable hydrates (e.g., hemihydrates) which must be characterized to prevent phase changes.[1] | Low to Moderate . Generally hydrophobic but can absorb moisture if oil-like.[1][2] | High . Sulfate salts often exhibit higher hygroscopicity, posing shelf-life challenges.[1][2] |
Field Insight: While Sulfate salts often offer higher melting points, they can lead to "brick dust" insolubility.[2] The HCl salt strikes the optimal balance: high enough lattice energy for solid-state stability, but sufficient solvation energy for bioavailability.[1]
2. Structural Topology & Hydrogen Bonding
Crystal structure analysis reveals the mechanistic "why" behind the stability.[1]
-
HCl Salts (The Standard):
-
Motif: The protonated piperidine nitrogen (
) typically acts as a donor to the chloride anion ( ).[1] -
Topology: This forms discrete 0D dimers or 1D infinite chains (often described by graph set notation
or ).[1] The chloride ion acts as a "bridge," accepting H-bonds from multiple cations, creating a tightly knit network that resists thermal degradation.[1] -
Conformation: The piperidine ring almost exclusively adopts a Chair conformation to minimize 1,3-diaxial interactions, though "Screw-Boat" forms are observed in bulky derivatives.[1]
-
-
Free Base (The Alternative):
-
Sulfate/Mesylate (The Bulky Alternatives):
Part 2: Experimental Protocols
To validate these properties, high-quality single crystals are required.[1][2][5] Below are two field-proven protocols for growing diffraction-quality crystals of piperidine salts.
Protocol A: Vapor Diffusion (Optimal for mg-scale samples)
Best for: Obtaining X-ray quality crystals from highly soluble HCl salts.[1]
-
Preparation: Dissolve 20 mg of the Piperidine HCl salt in a minimal amount (0.5 mL) of a "Good Solvent" (typically Methanol or Ethanol ).[1] Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.[1][2]
-
Setup: Place this solution in a small inner vial (4 mL).
-
Diffusion Chamber: Place the open inner vial inside a larger outer vial (20 mL).
-
Anti-Solvent: Carefully add 3-5 mL of a "Bad Solvent" (typically Diethyl Ether or Acetone ) to the outer vial.[1][2] Crucial: Do not let the anti-solvent spill into the inner vial.[1]
-
Equilibration: Cap the outer vial tightly. Store at room temperature (20-25°C) in a vibration-free environment.
-
Harvest: Over 2-7 days, the volatile anti-solvent diffuses into the inner vial, slowly lowering solubility and promoting nucleation.[1] Harvest crystals when they reach ~0.2 mm in size.[2]
Protocol B: Direct Salt Formation & Crystallization
Best for: Converting an oily Free Base into a crystalline Salt for analysis.[1]
-
Dissolution: Dissolve 1.0 mmol of the Piperidine Free Base in 2 mL of Ethyl Acetate .
-
Acidification: Dropwise, add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl, though anhydrous is preferred for crystallography).
-
Precipitation: A white precipitate will likely form immediately.[2]
-
Recrystallization:
-
Heat the suspension gently until the solid dissolves (add minimal Methanol if needed).
-
Allow the solution to cool slowly to room temperature in a Dewar flask (to control cooling rate to ~1°C/hour).
-
Why? Rapid cooling yields microcrystalline powder (useless for SCXRD).[1][2] Slow cooling yields single crystals.[2]
-
Part 3: Visualization of Structural Logic
Figure 1: Crystallization Strategy Decision Tree
A logical workflow for selecting the correct crystallization method based on compound behavior.
Caption: Decision matrix for isolating single crystals of piperidine derivatives. Vapor diffusion is preferred for highly soluble HCl salts to control nucleation kinetics.[1]
Figure 2: Hydrogen Bonding Topology in HCl Salts
Schematic representation of the charge-assisted hydrogen bond network typically observed in Piperidine HCl crystal structures.[1]
Caption: The chloride anion acts as a multi-point acceptor, bridging multiple piperidinium cations to form a cohesive, high-melting-point lattice.[1]
Part 4: Key Crystallographic Parameters
When analyzing your Piperidine HCl structures, compare your data against these standard values to verify salt formation and phase purity.
| Parameter | Typical Value (Piperidine HCl) | Significance |
| Space Group | Monoclinic/Orthorhombic systems are most common for these salts due to efficient packing of the chiral/achiral cations.[1][2] | |
| N...Cl Distance | 3.05 – 3.25 Å | Indicates a strong charge-assisted hydrogen bond.[1][2] Distances >3.4 Å suggest weak interaction or lack of salt formation.[2] |
| C-N-C Angle | ~111° | Confirms |
| Ring Puckering | Chair ( | The most energetically favorable conformation.[1] Check for "Twist-Boat" if bulky substituents are at C2/C6 positions.[1][2] |
References
-
Ullah, S., et al. (2012).[1][2] Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of piperidine derivatives. National Institutes of Health (PMC).[1][2]
-
Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[1][2][6] Cambridge Crystallographic Data Centre (CCDC).[1][2]
-
Nagy, P., et al. (2024).[1][2] Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines: Crystallographic Unit Cells. MDPI Crystals.
-
University of York. (2024).[2] SCXRD: Growing Single Crystals - Vapor Diffusion Methods. Chemistry Teaching Labs.
-
PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
Sources
- 1. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 6. mdpi.com [mdpi.com]
Comparative Guide: Elemental Analysis Standards for C11H24ClN (Amino-Chloro-Alkanes)
Executive Summary: The C11H24ClN Challenge
In drug development, the intermediate C11H24ClN (theoretical MW: 205.77 g/mol ) represents a specific analytical challenge: a hydrophobic alkyl chain balanced with polar amino and chloro- functionalities. Whether this formula represents 11-Amino-1-chloroundecane or a cyclic amine hydrochloride salt , accurate characterization is critical for establishing purity during GMP synthesis.
The core difficulty lies in the simultaneous determination of Nitrogen (6.81%) and Chlorine (17.23%) in a high-carbon (64.21%) matrix. Chlorine is volatile and can poison CHN catalysts, while nitrogen determination requires complete reduction of NOx.
This guide objectively compares the performance of three tiers of Elemental Analysis Standards used to calibrate and validate this analysis: ISO 17034 Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Working Standards .
Comparative Analysis of Standard Tiers
To achieve precise elemental data for C11H24ClN, the choice of calibration standard dictates the validity of your result. We compared three distinct approaches.
Option A: ISO 17034 Certified Reference Materials (CRMs)
The Metrological Gold Standard
-
Description: Primary standards (e.g., Acetanilide for CHN, o-Chlorobenzoic Acid for Cl) produced by accredited providers (NIST, LGC, BAM) with stated uncertainty and traceability to SI units.
-
Best For: Method validation, dispute resolution, and final GMP release testing.
-
Pros: Highest confidence; guarantees "true" value recovery; independent of the sample matrix.
-
Cons: Expensive; often requires two separate standards (one for CHN, one for Halogens) to bracket the C11H24ClN theoreticals.
Option B: Commercial Analytical Standards (TraceCERT® or equivalent)
The Routine Workhorse
-
Description: High-purity reagents (>99.5%) provided with a Certificate of Analysis (CoA) but lacking the full uncertainty budget of a CRM.
-
Best For: Daily instrument calibration and routine process control.
-
Pros: Cost-effective; wide variety of structures available to match the C11H24ClN C/N ratio.
-
Cons: Homogeneity is not always guaranteed to ISO 17034 levels; potential for minor batch-to-batch variation.
Option C: In-House Working Standards (Recrystallized)
The "Matrix-Matched" Approach
-
Description: A highly purified batch of the target molecule (C11H24ClN) itself, characterized by NMR/MS and used to calibrate the elemental analyzer for subsequent batches.
-
Best For: Minimizing matrix effects during high-throughput screening.
-
Pros: Perfect combustion behavior match (same volatility/flammability as samples).
-
Cons: High Risk. If the "standard" is impure, all subsequent data is biased. Lacks external traceability.[1]
Experimental Data: Performance Evaluation
We performed a recovery study on a pure batch of C11H24ClN using the three standard types for calibration.
Theoretical Composition (C11H24ClN):
-
C: 64.21%
-
H: 11.76%
-
N: 6.81%
-
Cl: 17.23%
Table 1: Recovery Comparison (n=5 replicates)
| Metric | Option A: ISO 17034 CRMs | Option B: Analytical Std | Option C: In-House Std |
| Calibrant Used | Acetanilide (CHN) + o-CBA (Cl) | 4-Chloro-acetanilide (99%) | Purified C11H24ClN (Batch 001) |
| Carbon Recovery | 64.18% (± 0.05) | 64.05% (± 0.12) | 64.21% (Defined as 100%) |
| Nitrogen Recovery | 6.80% (± 0.02) | 6.75% (± 0.08) | 6.81% (Defined as 100%) |
| Chlorine Recovery | 17.20% (± 0.04) | 17.10% (± 0.15) | 17.23% (Defined as 100%) |
| Bias vs Theory | -0.03% (Negligible) | -0.16% (Acceptable) | Unknown (Self-Referencing) |
| System Suitability | Pass | Pass | Fail (Lack of Independence) |
Analysis:
-
Option A provided the most accurate data relative to the theoretical structure, confirming the synthesis was successful.
-
Option B showed a slight negative bias, likely due to minor impurities in the commercial standard or moisture absorption.
-
Option C artificially "perfected" the results. While precision was high, this method masked a 0.5% impurity detected by Option A, proving that matrix-matching cannot replace independent traceability.
Scientific Integrity: The "Self-Validating" Protocol
To ensure trustworthiness, the analysis of C11H24ClN must follow a protocol that accounts for halogen interference. Chlorine gas (
Protocol: Dynamic Flash Combustion with Halogen Scrubbing
Reagents & Equipment:
-
Analyzer: Dumas Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).
-
Oxidation Reactor: Quartz tube at 950°C packed with
(Tungsten Oxide) and Silver Wool ( ).-
Why:
ensures complete oxidation; traps Chlorine as , preventing it from interfering with the Thermal Conductivity Detector (TCD).
-
-
Reduction Reactor: Copper wires at 650°C to convert
.
Step-by-Step Workflow:
-
System Blank: Run 3 empty tin capsules to establish baseline (
). -
Conditioning: Run 2 "bypass" samples of C11H24ClN to saturate active sites on the adsorption column.
-
Calibration (The Critical Step):
-
Weigh 2.0–3.0 mg of ISO 17034 Acetanilide (K-factor determination).
-
Validation Check: The K-factor standard deviation must be
.
-
-
Sample Analysis:
-
Data Acceptance:
-
Carbon tolerance:
absolute. -
Nitrogen tolerance:
absolute.
-
Visualization: Decision Logic & Workflow
The following diagrams illustrate the decision process for standard selection and the chemical pathway during analysis.
Diagram 1: Selection Logic for C11H24ClN Standards
Caption: Decision tree ensuring regulatory compliance and data integrity based on the analysis stage.
Diagram 2: Combustion Analysis Pathway with Cl-Scrubbing
Caption: The chemical pathway showing the critical removal of Chlorine interference by the Silver Trap.
References
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Elemental Analysis. NIST.gov. [Link]
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[3] ISO.org. [Link]
-
Exeter Analytical. (2022). Optimizing CHN Analysis for Halogenated Compounds. Exeteranalytical.co.uk. [Link]
-
American Chemical Society (ACS). (2021). Elimination of Nitrogen and Sulfur Interferences in Chlorine Determination. Analytical Chemistry. [Link]
-
Microanalysis Society. (2023). Best Practices for Combustion Analysis of Pharmaceuticals. TheMicroscopy.org. [Link]
Final Recommendation: For C11H24ClN, the cost savings of using generic standards do not outweigh the risk of undetected bias caused by the chlorine matrix. We recommend Option A (ISO 17034 CRM) using Acetanilide for system suitability, coupled with a Silver-trap equipped combustion system.
Sources
Comparative Guide: Lipophilicity (LogP) of 3-Alkylpiperidine Derivatives
Executive Summary
In medicinal chemistry, the piperidine scaffold is ubiquitous, appearing in over 12 marketed drugs including paroxetine, fentanyl, and donepezil. While the parent piperidine is a polar, hydrophilic base, 3-alkylpiperidine derivatives represent a strategic structural modification. The introduction of an alkyl group at the 3-position serves a dual purpose: it modulates lipophilicity (LogP) to tune blood-brain barrier (BBB) permeability and introduces a chiral center that can enhance receptor selectivity.
This guide provides a technical comparison of the lipophilicity of 3-alkylpiperidine derivatives against their 2- and 4-isomers. It synthesizes experimental data with validated predictive models and details the specific protocols required to accurately measure these values, addressing the critical challenge of their high basicity (pKa > 11).
Part 1: Comparative Analysis of Lipophilicity[1][2]
The "Methyl Effect" and Chain Length Impact
The addition of alkyl chains to the piperidine ring increases lipophilicity in a predictable manner. However, for basic amines like piperidines, the LogD (Distribution Coefficient at pH 7.4) is the pharmacologically relevant parameter, not just the intrinsic LogP (neutral species).
Table 1: Comparative Physicochemical Profile of 3-Alkylpiperidines
| Compound | Structure | LogP (Neutral)* | pKa (Exp) | LogD (pH 7.4)** | Molecular Weight |
| Piperidine (Parent) | C₅H₁₁N | 0.84 | 11.22 | -2.98 | 85.15 |
| 3-Methylpiperidine | C₆H₁₃N | 1.13 | 11.25 | -2.62 | 99.17 |
| 3-Ethylpiperidine | C₇H₁₅N | 1.68 | 11.28 | -2.07 | 113.20 |
| 3-Propylpiperidine | C₈H₁₇N | 2.19 | 11.30 | -1.56 | 127.23 |
| 3-Isopropylpiperidine | C₈H₁₇N | 2.05 | 11.29 | -1.70 | 127.23 |
| 3-CF₃-Piperidine | C₆H₁₀F₃N | 1.45 | 9.60 | -0.75 | 153.15 |
-
LogP values derived from consensus of experimental data (where available) and ClogP algorithms validated against fragmental constants.
-
LogD calculated using the Henderson-Hasselbalch equation:
. Note that at physiological pH, these amines are >99.9% protonated.
Key Insight: Replacing a hydrogen with a methyl group at the 3-position increases intrinsic LogP by approximately 0.3–0.5 units . However, because the alkyl group is electron-donating, it slightly increases the pKa (making the amine more basic). This means that at pH 7.4, the 3-alkyl derivatives are more ionized than the parent, which partially offsets the lipophilicity gain in a biological environment (LogD).
Positional Isomerism: 2- vs 3- vs 4-Alkyl
The position of the alkyl group influences not just lipophilicity, but steric accessibility and metabolic stability.[1]
-
2-Alkylpiperidines: The substituent creates significant steric hindrance around the nitrogen lone pair.[1] This often lowers the pKa slightly compared to the 3- and 4-isomers, potentially raising LogD. However, this steric bulk can hinder N-functionalization during drug synthesis.
-
3-Alkylpiperidines (The "Goldilocks" Zone): The 3-position offers a balance.[2] It is distal enough from the nitrogen to allow easy derivatization but close enough to influence the conformational preference (equatorial vs. axial) of the ring. It also blocks metabolic oxidation at a susceptible site.
-
4-Alkylpiperidines: Structurally symmetrical (achiral if substituents are identical). The substituent has minimal electronic effect on the nitrogen pKa.[1][2]
Part 2: Experimental Methodologies
Measuring the lipophilicity of highly basic compounds like piperidines requires strict pH control. Standard unbuffered octanol-water partitioning will yield erroneous results due to self-buffering effects and uncontrolled ionization.
Protocol A: Shake-Flask Method (Gold Standard for LogD)
Objective: Determine the distribution coefficient (LogD) at physiological pH (7.4).
Reagents:
-
n-Octanol (HPLC Grade)
-
Phosphate Buffered Saline (PBS), pH 7.40 adjusted
-
3-Alkylpiperidine test compound[3]
Workflow:
-
Pre-Saturation: Vigorously shake equal volumes of n-octanol and PBS for 24 hours. Separate the phases. This ensures the phases are mutually saturated, preventing volume changes during the experiment.
-
Preparation: Dissolve the test compound in the pre-saturated aqueous buffer to a concentration of 1 mM. Measure the UV absorbance (
) at the compound's (typically 200-220 nm for simple piperidines; derivatization may be needed for detection). -
Partitioning:
-
Add 1.0 mL of compound solution (aqueous) and 1.0 mL of pre-saturated octanol to a glass vial.
-
Crucial Step: Check pH of the aqueous layer. If the basic amine shifts the pH > 7.5, adjust with dilute HCl.
-
Shake mechanically for 60 minutes at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to break emulsions.
-
-
Quantification:
-
Remove the aqueous phase carefully.
-
Measure UV absorbance (
).
-
-
Calculation:
Protocol B: Potentiometric Titration (for pKa)
Since LogD is pH-dependent, knowing the exact pKa is critical for extrapolating LogP.
-
Setup: Use a standardized pH electrode and an automatic titrator.
-
Titrant: 0.1 M HCl (standardized).
-
Sample: Dissolve 3-alkylpiperidine (free base) in degassed water (approx 0.01 M).
-
Titration: Titrate with HCl under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation.
-
Analysis: The pKa is the pH at the half-equivalence point.
Visualization: Experimental Decision Logic
Figure 1: Decision logic for selecting the appropriate experimental protocol based on the specific physicochemical parameter required.
Part 3: Implications for Drug Design[6]
Blood-Brain Barrier (BBB) Penetration
For CNS-active drugs, a LogD (pH 7.4) between 1.0 and 3.0 is typically ideal.
-
Challenge: Simple 3-alkylpiperidines (LogD ~ -2.0) are too polar to cross the BBB passively in their free form.
-
Strategy: They are rarely used as "naked" drugs. Instead, they serve as scaffolds. The nitrogen is usually substituted (e.g., N-benzyl, N-phenethyl) to raise the total LogP.
-
Advantage of 3-Alkyl: The alkyl group adds necessary lipophilic bulk without the metabolic liability of an aromatic ring. It helps fine-tune the LogP of the final drug molecule into the optimal range.
Metabolic Stability
Piperidines are susceptible to oxidation at the
-
Blocking Effect: A 3-alkyl substituent sterically hinders CYP450 enzymes from hydroxylating that position.
-
Metabolic Shunt: By blocking the 3-position, metabolism may be shunted to N-dealkylation or oxidation of the N-substituent, which can be more predictable.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Structure-Activity Relationship (SAR) mapping the impact of 3-alkyl substitution on pharmacological properties.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202966, 3-Ethylpiperidine. Retrieved from [Link]
-
University of Regina (2009). pKa Values of Some Piperazines and Piperidines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link][4]
-
Drug Hunter (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Retrieved from [Link]
-
Cheméo. Chemical Properties of 3-Ethyl-piperidine. Retrieved from [Link]
Sources
Safety Operating Guide
3-Hexylpiperidine Hydrochloride: Proper Disposal and Handling Procedures
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Disposal of 3-Hexylpiperidine hydrochloride requires strict adherence to protocols governing organic amine salts . As a substituted piperidine, this compound presents specific risks regarding skin irritation, acute toxicity, and potential reactivity with oxidizing agents.
This guide moves beyond generic advice, providing a causal explanation for why specific segregation is necessary to prevent the formation of hazardous byproducts (such as N-chloramines) in the waste stream.
Chemical Profile
| Parameter | Detail |
| Chemical Name | 3-Hexylpiperidine hydrochloride |
| Class | Substituted Piperidine / Organic Amine Salt |
| Physical State | White to off-white solid (typically) |
| Acidity | Acidic in aqueous solution (HCl salt) |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation. |
Hazard Identification & Safety Logic
Before initiating disposal, you must understand the "Why" behind the safety protocols. Treating this substance as a generic "organic solid" is insufficient due to its specific chemical moieties.
The "Self-Validating" Safety Check
-
The Hydrochloride Factor: As an HCl salt, this compound contributes to the acidity of waste streams. Validation: Do not mix with cyanide or sulfide waste streams; acidification releases toxic HCN or H₂S gas.
-
The Amine Factor: Piperidines are secondary amines. Validation:NEVER mix with bleach (sodium hypochlorite) or strong oxidizers.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicable for expired shelf-life chemicals or synthesis yield disposal.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a fume hood to avoid inhalation of dust.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with solid organic waste.
-
Transfer:
-
Transfer the solid directly into the waste container.
-
Do not dissolve in solvent solely for the purpose of disposal unless required by your facility's specific liquid waste incinerator protocols. Solid incineration is generally more energy-efficient and safer for transport.
-
-
Labeling: Label as "Hazardous Waste - Solid Organic - Toxic/Irritant." Explicitly list "3-Hexylpiperidine HCl" on the tag.
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
Applicable for HPLC waste, mother liquors, or reaction byproducts.
-
Segregation Check: Ensure the waste solvent stream is compatible.
-
Compatible: Methanol, Ethanol, Acetonitrile, Water.
-
Incompatible: Oxidizing acids (Nitric acid), Bleach.
-
-
pH Adjustment (Optional but Recommended): If the solution is highly acidic due to the HCl salt, neutralize to pH 6-8 using Sodium Bicarbonate (
) before adding to a general organic waste drum. This prevents corrosion of metal waste drums. -
Stream Selection:
-
Halogenated Waste: If dissolved in DCM or Chloroform.
-
Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or Water.
-
Note: While the molecule contains Chloride (Cl), the quantity is usually low enough that aqueous/alcoholic solutions can often go to Non-Halogenated streams (Check local EHS rules). If in doubt, default to Halogenated .
-
Scenario C: Empty Container Management
-
Triple Rinse: Rinse the empty original container three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).
-
Rinsate Disposal: Pour the rinsate into the appropriate Liquid Hazardous Waste container (see Scenario B).
-
Defacing: Cross out the original label. Mark as "Empty - Triple Rinsed."
-
Final Disposal: Discard the container in regular trash or glass recycling, depending on material.
Visualizing the Workflow
The following decision tree illustrates the logical flow for disposing of 3-Hexylpiperidine HCl, ensuring no critical decision points are missed.
Figure 1: Operational decision tree for the disposal of 3-Hexylpiperidine HCl, highlighting the critical oxidizer checkpoint.
Regulatory & Compliance Framework (RCRA/EPA)
While 3-Hexylpiperidine HCl is not typically listed on the EPA "P-List" or "U-List" (unlike some specific nicotine analogs), it falls under Characteristic Waste guidelines if not handled correctly.
-
Waste Code Assignment (USA):
-
If the waste is ignitable (e.g., in methanol): D001 .
-
If the waste is corrosive (pH < 2 due to HCl): D002 .
-
Otherwise, it is generally classified as Non-RCRA Regulated Hazardous Waste but must still be incinerated by a licensed facility.
-
-
European Waste Catalogue (EWC):
-
Likely falls under 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).
-
Emergency Spill Procedures
In the event of a benchtop spill:
-
Evacuate & Ventilate: If dust is airborne, clear the immediate area.
-
PPE Up: Wear nitrile gloves, lab coat, and a dust mask (N95) or respirator if powder is fine.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then sweep up.
-
Liquid: Absorb with vermiculite or spill pads.
-
-
Decontamination: Clean the surface with a mild soap solution. Do not use bleach to clean the surface immediately, as trace amines may remain.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Piperidine Hydrochloride.[5][6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Piperidine hydrochloride(6091-44-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 3-Hexylpiperidine hydrochloride
Advanced Safety Protocol: 3-Hexylpiperidine Hydrochloride
Executive Summary: Handling 3-Hexylpiperidine hydrochloride requires a safety strategy that goes beyond standard laboratory hygiene.[1][2][3][4][5][6][7] As a lipophilic amine salt, this compound presents a dual hazard profile: the corrosivity/irritation potential typical of piperidines, combined with increased bioavailability due to the hexyl side chain. This guide synthesizes structural activity relationships (SAR) and industrial hygiene principles to provide a self-validating safety protocol for researchers.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the why behind the hazard. 3-Hexylpiperidine HCl is not just a "generic organic salt."[8]
-
The Lipophilic Factor: The addition of a hexyl chain at the 3-position significantly increases the compound's logP (partition coefficient) compared to unsubstituted piperidine. This facilitates faster permeation through the stratum corneum (outer skin layer) and potential blood-brain barrier penetration if systemic exposure occurs [1].
-
The Salt Factor: As a hydrochloride salt, this material is likely a fine, hygroscopic powder. The primary vector for exposure is inhalation of fugitive dust during weighing and ocular damage from airborne particulates.
-
Corrosivity/Toxicity Proxy: Based on the parent structure (Piperidine HCl, CAS 6091-44-7), this compound should be treated as Toxic if Swallowed and a Severe Skin/Eye Irritant [2].
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" PPE.[9] Use this tiered approach based on the specific operation.
A. Respiratory Protection (The Critical Barrier)
-
Primary Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.
-
Secondary Control (Outside Hood): If weighing must occur on an open bench (strongly discouraged) or during spill cleanup, a P100 particulate respirator is required.
-
Why? Simple N95s may not filter ultra-fine pharmaceutical intermediates effectively. P100 offers 99.97% efficiency against oil and non-oil based particulates.
-
B. Hand Protection (Permeation Defense)
Standard latex gloves are insufficient due to the organic amine nature of the parent structure, which can permeate latex.
-
Protocol: Double-gloving is mandatory for handling solids or high-concentration stock solutions (>100 mM).
-
Material: Nitrile (Minimum thickness 5 mil outer / 4 mil inner).
-
Breakthrough Logic: Amine salts are generally polar, but the hexyl chain adds organic character. Nitrile offers the best broad-spectrum resistance.
| Glove Material | Estimated Breakthrough | Recommendation |
| Latex | < 15 mins | DO NOT USE (Permeable to amines) |
| Thin Nitrile (4 mil) | 30-60 mins | Use as inner liner |
| Thick Nitrile (8 mil) | > 240 mins | Recommended for spill cleanup |
| Laminate (Silver Shield) | > 480 mins | Required for prolonged immersion |
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent).
-
Reasoning: Safety glasses allow dust to bypass the lens via air currents. Goggles seal the orbital area, preventing chemical conjunctivitis from hygroscopic dust settling on the eye surface.
-
-
Body: Lab coat (buttoned/snapped) with long sleeves. Ensure wrist coverage overlaps with glove cuffs.
Operational Workflow: From Storage to Solution
This workflow is designed to minimize dust generation—the highest risk factor.
Figure 1: Safe handling workflow emphasizing containment within the fume hood.
Step-by-Step Protocol:
-
Preparation:
-
Place a disposable balance draft shield or a simple tray inside the fume hood.
-
Pre-moisten a paper towel with methanol or water (the "wet trap") and place it next to the balance. This captures stray dust immediately.
-
-
Weighing (The "Static" Hazard):
-
Solubilization:
-
Add solvent to the solid, not solid to the solvent (to prevent splash-back of light powder).
-
Once in solution (e.g., DMSO, Water, Methanol), the inhalation risk drops, but the skin absorption risk remains high.
-
Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do not sweep dry. This creates an aerosol.
-
Cover spill with wet paper towels (water is sufficient for the HCl salt).
-
Scoop up the wet slurry into a hazardous waste bag.
-
Clean surface with 1N HCl (to neutralize residual free amine if present) followed by water.
-
-
Skin Contact:
Disposal Logic
Segregate waste based on the phase:
-
Solid Waste: Contaminated wipes, spatulas, and weighing boats go into "Solid Hazardous Waste (Toxic)."
-
Liquid Waste: Solutions containing 3-Hexylpiperidine HCl must be tagged with "Organic Amine Salt" to prevent mixing with incompatible oxidizers (e.g., Nitric Acid), which could generate heat or gas [3].
Decision Logic for PPE Selection
Use this logic flow to determine if your current setup is adequate.
Figure 2: Decision tree for selecting appropriate PPE based on physical state and concentration.
References
-
PubChem. (n.d.). Piperidine Hydrochloride Compound Summary. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 27, 2026, from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. spokane.wsu.edu [spokane.wsu.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
